Product packaging for Tildacerfont(Cat. No.:CAS No. 1014983-00-6)

Tildacerfont

Cat. No.: B1682374
CAS No.: 1014983-00-6
M. Wt: 420.0 g/mol
InChI Key: CLKXPWDYEYIPFS-UHFFFAOYSA-N
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Description

Tildacerfont is a corticotropin-releasing factor receptor-1 antagonist containing an unfused thiazole ring
This compound is an orally bioavailable, selective nonsteroidal antagonist of the corticotropin-releasing factor type-1 (CRF1;  CRF-1) receptor, that can potentially be used to prevent excess androgen production in congenital adrenal hyperplasia (CAH). Upon oral administration, tildacerfon targets, binds to and inhibits the CRF1 receptor located in the pituitary gland. This reduces adrenocorticotropic hormone (ACTH) secretion and reduces the overproduction of adrenal androgens. CRF is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis and stimulates ACTH release from the anterior pituitary. CAH comprises a set of enzymatic defects in the cortisol synthetic pathway. A decrease in adrenal cortisol production impairs negative feedback on the HPA axis, which increases production of CRF and ACTH, the primary stimulus for cortisol and 19-carbon steroid production in the adrenal cortex.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26ClN5OS B1682374 Tildacerfont CAS No. 1014983-00-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1014983-00-6

Molecular Formula

C20H26ClN5OS

Molecular Weight

420.0 g/mol

IUPAC Name

4-[5-chloro-4-(2,5-dimethyl-7-pentan-3-ylpyrazolo[1,5-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]morpholine

InChI

InChI=1S/C20H26ClN5OS/c1-5-14(6-2)15-11-12(3)22-19-16(13(4)24-26(15)19)17-18(21)28-20(23-17)25-7-9-27-10-8-25/h11,14H,5-10H2,1-4H3

InChI Key

CLKXPWDYEYIPFS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(SC(=N3)N4CCOCC4)Cl)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tildacerfont

Origin of Product

United States

Foundational & Exploratory

Tildacerfont for Polycystic Ovary Syndrome: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polycystic Ovary Syndrome (PCOS) is a complex endocrine disorder characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. While the pathophysiology is multifaceted, a subset of patients exhibits adrenal androgen excess, contributing significantly to the clinical manifestations. Tildacerfont (SPR001), a potent and selective non-steroidal oral antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor, is under investigation as a novel therapeutic agent for PCOS by targeting the hypothalamic-pituitary-adrenal (HPA) axis to reduce adrenal androgen production. This document provides a comprehensive technical overview of the mechanism of action, preclinical rationale, and clinical trial data for this compound in the context of PCOS.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule that acts as a CRF1 receptor antagonist. The CRF1 receptor is predominantly expressed in the anterior pituitary and plays a pivotal role in the HPA axis. By blocking the action of corticotropin-releasing factor (CRF) on these receptors, this compound effectively reduces the secretion of adrenocorticotropic hormone (ACTH).[1] This, in turn, leads to a decrease in the adrenal production of androgens, such as dehydroepiandrosterone sulfate (DHEAS), which are often elevated in a subset of women with PCOS.[1] The targeted action of this compound on the HPA axis offers a promising approach to managing the adrenal component of hyperandrogenism in PCOS.

Signaling Pathway of this compound's Action

The mechanism of action of this compound is centered on the modulation of the HPA axis. In response to stress, the hypothalamus releases CRF, which binds to CRF1 receptors on the corticotrophs of the anterior pituitary. This binding initiates a signaling cascade, primarily through the Gs-alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then promotes the synthesis and release of ACTH into the bloodstream. ACTH travels to the adrenal cortex and stimulates the production of cortisol and adrenal androgens. This compound, by competitively binding to the CRF1 receptor, prevents the downstream signaling cascade, thereby reducing ACTH secretion and subsequent adrenal androgen synthesis.

Tildacerfont_Mechanism_of_Action This compound's Mechanism of Action in the HPA Axis cluster_pituitary Pituitary Corticotroph Hypothalamus Hypothalamus CRF CRF Hypothalamus->CRF releases Pituitary Anterior Pituitary (Corticotrophs) ACTH ACTH Pituitary->ACTH releases Adrenal Adrenal Cortex Androgens Adrenal Androgens (e.g., DHEAS) Adrenal->Androgens produces CRF1_Receptor CRF1 Receptor CRF->CRF1_Receptor binds to This compound This compound This compound->CRF1_Receptor antagonizes ACTH->Adrenal stimulates

Diagram 1: this compound's Mechanism of Action in the HPA Axis.

Clinical Investigation: The POWER Study

The primary clinical evidence for this compound in PCOS comes from the Phase 2 POWER (Polycystic Ovary Syndrome Worldwide: Evaluation of a CRF1-Receptor Antagonist) study. This was a proof-of-concept, randomized, double-blind, placebo-controlled, dose-escalation study designed to evaluate the safety, tolerability, and efficacy of this compound in women with PCOS and elevated adrenal androgens.[2][3]

Experimental Protocol: POWER Study

Study Design:

  • Phase: 2

  • Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.[2][3]

  • Population: Women aged 18 to 40 years with a diagnosis of PCOS according to the NIH 1990 criteria and elevated DHEAS levels.[3]

  • Sample Size: 27 participants were enrolled.

  • Treatment Arms:

    • This compound: Oral tablets with dose escalation.

    • Placebo: Matched placebo tablets.

  • Dosing Regimen: Participants in the this compound arm received 50 mg once daily for the first 4 weeks, followed by 100 mg once daily for the next 4 weeks, and finally 200 mg once daily for the last 4 weeks.[3]

  • Treatment Duration: 12 weeks.[3]

  • Primary Endpoint: The primary endpoint was the change from baseline in DHEAS levels at week 12.[2][3]

Inclusion Criteria (Abbreviated):

  • Females aged 18-40 years.

  • Confirmed diagnosis of PCOS (NIH 1990 criteria).

  • Elevated DHEAS levels (> upper limit of normal for age).

Exclusion Criteria (Abbreviated):

  • History of congenital adrenal hyperplasia (CAH), Cushing's syndrome, or other adrenal/pituitary diseases.

  • Clinically significant hyperprolactinemia.

  • Total testosterone levels >140 ng/dL or DHEAS >650 mcg/dL.

  • Use of glucocorticoids within 30 days of screening.

  • Pregnancy or lactation.[3]

Hormone Analysis: While the specific assays used in the POWER study are not detailed in the available public documents, the standard for clinical trials of this nature involves highly sensitive and specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate measurement of steroid hormones, including DHEAS and testosterone.[4][5] Immunoassays are also commonly used for protein hormones like SHBG.

Experimental Workflow

The workflow of the POWER study involved screening potential participants against the inclusion and exclusion criteria, followed by randomization to either the this compound or placebo group. The treatment period consisted of a 12-week dose-escalation phase. Hormone levels and safety parameters were assessed at baseline and at specified intervals throughout the study, with a final evaluation at week 12.

POWER_Study_Workflow POWER Study Experimental Workflow cluster_dosing This compound Dosing Schedule Screening Screening of PCOS Patients (Elevated DHEAS) Randomization Randomization (2:1) Screening->Randomization Tildacerfont_Arm This compound Group (n=17) Randomization->Tildacerfont_Arm Placebo_Arm Placebo Group (n=10) Randomization->Placebo_Arm Dose_Escalation 12-Week Treatment Period (Dose Escalation) Tildacerfont_Arm->Dose_Escalation Placebo_Arm->Dose_Escalation Week4 Weeks 1-4: 50 mg QD Week8 Weeks 5-8: 100 mg QD Week12 Weeks 9-12: 200 mg QD Endpoint Primary Endpoint Assessment (Change in DHEAS at Week 12) Dose_Escalation->Endpoint Safety Safety and Tolerability Monitoring Dose_Escalation->Safety Week4->Week8 Week8->Week12

Diagram 2: POWER Study Experimental Workflow.

Quantitative Data from the POWER Study

The results of the Phase 2 POWER study were presented at the Endocrine Society (ENDO) 2024 Annual Meeting. The study demonstrated a statistically significant reduction in DHEAS and an increase in sex hormone-binding globulin (SHBG) in women with elevated baseline DHEAS who were treated with this compound compared to placebo.

Baseline Demographics and Hormonal Characteristics
CharacteristicThis compound (n=17)Placebo (n=10)Total (n=27)
Age (years), mean (SD) 28.4 (5.6)29.3 (5.5)28.7 (5.4)
BMI ( kg/m ²), mean (SD) 32.1 (5.8)32.4 (12.5)32.2 (8.6)
DHEAS (µg/dL), mean (SD) 351.3 (90.5)387.8 (107.2)364.8 (96.7)
17-OHP (ng/dL), mean (SD) 83.2 (86.3)62.1 (54.1)75.4 (75.5)
ACTH (pg/mL), mean (SD) 23.9 (11.9)22.3 (12.0)23.3 (11.7)
Androstenedione (ng/dL), mean (SD) 185.2 (75.2)130.0 (66.0)166.8 (75.6)
Testosterone (ng/dL), mean (SD) 61.0 (22.0)61.1 (27.0)61.0 (23.4)
Data from Spruce Biosciences press release, June 3, 2024.[6]
Efficacy Results at Week 12
EndpointThis compoundPlacebop-value
Change from Baseline in DHEAS (%) -12.4%+5.7%0.020
Change from Baseline in SHBG (%) +32.9%-8.1%0.012
Data for DHEAS change is in the modified intent-to-treat analysis of participants with elevated baseline DHEAS. Data for SHBG change is in the intent-to-treat analysis population. Data from Spruce Biosciences press release, June 3, 2024.[1][6]
Safety and Tolerability

This compound was reported to be well-tolerated in the POWER study, with no significant safety signals observed. The majority of adverse events were mild to moderate in severity, and no serious adverse reactions were reported.[1]

Logical Relationship of this compound's Therapeutic Rationale

The therapeutic rationale for this compound in PCOS is based on a clear, logical progression from the underlying pathophysiology to the targeted mechanism of action and the expected clinical outcomes. This can be visualized as a logical flow diagram.

Tildacerfont_Logical_Rationale Therapeutic Rationale for this compound in PCOS PCOS_Pathophysiology PCOS Pathophysiology: Adrenal Hyperandrogenism HPA_Axis_Dysregulation HPA Axis Dysregulation: Elevated ACTH Secretion PCOS_Pathophysiology->HPA_Axis_Dysregulation CRF1_Receptor_Activation CRF1 Receptor Activation in Pituitary HPA_Axis_Dysregulation->CRF1_Receptor_Activation Tildacerfont_Intervention This compound: CRF1 Receptor Antagonist Reduced_ACTH Reduced ACTH Secretion Tildacerfont_Intervention->Reduced_ACTH leads to Reduced_Androgens Reduced Adrenal Androgen Production (e.g., DHEAS) Reduced_ACTH->Reduced_Androgens Increased_SHBG Increased SHBG Production Reduced_Androgens->Increased_SHBG may contribute to Clinical_Improvement Potential Clinical Improvement: - Reduced Hirsutism - Improved Menstrual Regularity - Reduced Acne Reduced_Androgens->Clinical_Improvement Increased_SHBG->Clinical_Improvement

Diagram 3: Therapeutic Rationale for this compound in PCOS.

Conclusion and Future Directions

This compound represents a targeted therapeutic approach for a subset of women with PCOS characterized by adrenal androgen excess. The Phase 2 POWER study has provided promising proof-of-concept data, demonstrating a statistically significant reduction in DHEAS and an increase in SHBG with a favorable safety profile. These findings suggest that by modulating the HPA axis, this compound may address a key driver of hyperandrogenism in these patients.

Further investigation in larger, longer-term clinical trials will be necessary to fully elucidate the clinical benefits of this compound on the diverse symptoms of PCOS, including hirsutism, acne, and menstrual irregularities, and to confirm its long-term safety. The continued development of this compound holds the potential to offer a much-needed, mechanistically distinct treatment option for women with PCOS and adrenal hyperandrogenism.

References

Tildacerfont (SPR001): A Deep Dive into Preclinical Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tildacerfont (also known as SPR001) is an investigational, orally bioavailable, non-steroidal selective antagonist of the corticotropin-releasing factor type-1 (CRF1) receptor. It is being developed for the treatment of congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands. In CAH, impaired cortisol synthesis leads to a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary, resulting in adrenal hyperplasia and excessive production of androgens and other steroid precursors. This compound aims to normalize adrenal hormone production by targeting the CRF1 receptor in the pituitary, thereby reducing ACTH secretion. This document provides a comprehensive overview of the core preclinical research findings that have supported the clinical development of this compound.

Mechanism of Action

This compound is a potent and highly selective antagonist of the CRF1 receptor. Preclinical studies have demonstrated that this compound binds to CRF1 receptors, effectively blocking CRF-stimulated signaling.[1] This action at the pituitary level is crucial for its therapeutic effect in CAH. By inhibiting the CRF1 receptor, this compound disrupts the excessive stimulation of the adrenal glands by ACTH, leading to a reduction in the overproduction of adrenal androgens, such as androstenedione (A4), and steroid precursors like 17-hydroxyprogesterone (17-OHP).[1][2]

Signaling Pathway

The hypothalamic-pituitary-adrenal (HPA) axis is the primary regulator of the stress response and steroidogenesis. In CAH, the negative feedback loop is disrupted due to cortisol deficiency. The following diagram illustrates the mechanism of action of this compound within the HPA axis.

HPA_Axis_this compound cluster_pituitary Pituitary Gland Hypothalamus Hypothalamus CRF CRF Hypothalamus->CRF Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH CRF1R CRF1 Receptor Adrenal Adrenal Cortex Cortisol Cortisol (Deficient in CAH) Adrenal->Cortisol Androgens Androgens / Precursors (Excess in CAH) Adrenal->Androgens CRF->Pituitary + ACTH->Adrenal + Cortisol->Hypothalamus - Cortisol->Pituitary - This compound This compound (SPR001) This compound->CRF1R Blocks

Caption: Mechanism of action of this compound in the HPA axis.

Preclinical Pharmacology

Detailed quantitative data from preclinical in vitro and in vivo studies are not extensively available in the public domain. The following sections summarize the qualitative findings and reference the need for more specific data where applicable.

In Vitro Studies

While specific binding affinity (Ki) and functional antagonism (IC50) values from preclinical studies are not publicly disclosed, this compound is consistently described as a "potent and highly selective" CRF1 receptor antagonist.[3][4]

Experimental Protocol: CRF1 Receptor Binding Assay (General Methodology)

A standard preclinical protocol to determine the binding affinity of a compound like this compound for the CRF1 receptor would typically involve a competitive radioligand binding assay. The general steps are outlined below.

Binding_Assay_Workflow Start Start Preparation Prepare cell membranes expressing CRF1 receptors Start->Preparation Incubation Incubate membranes with radiolabeled CRF1 ligand and varying concentrations of this compound Preparation->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify radioactivity of bound ligand Separation->Quantification Analysis Calculate Ki value from competitive binding curve Quantification->Analysis End End Analysis->End

Caption: Generalized workflow for a CRF1 receptor binding assay.

Experimental Protocol: CRF1 Receptor Functional Assay (General Methodology)

To assess the functional antagonism of this compound, a cell-based assay measuring the downstream signaling of CRF1 receptor activation, such as cyclic AMP (cAMP) production, would be employed.

Functional_Assay_Workflow Start Start Cell_Culture Culture cells expressing functional CRF1 receptors Start->Cell_Culture Pre_incubation Pre-incubate cells with varying concentrations of this compound Cell_Culture->Pre_incubation Stimulation Stimulate cells with a CRF1 receptor agonist (e.g., CRF) Pre_incubation->Stimulation Measurement Measure downstream signal (e.g., cAMP levels) Stimulation->Measurement Analysis Calculate IC50 value from dose-response curve Measurement->Analysis End End Analysis->End

Caption: Generalized workflow for a CRF1 receptor functional assay.
In Vivo Studies

Publicly available information on the in vivo efficacy of this compound in animal models of CAH is limited. However, it is stated that preclinical studies demonstrated the ability of this compound to inhibit CRF-stimulated receptor function, which would be expected to lead to reductions in ACTH and adrenal androgens.[2]

Preclinical Pharmacokinetics

While detailed pharmacokinetic parameters from preclinical studies in species such as rats and dogs are not publicly available, Phase 1 studies in healthy human adults provide some insight into the pharmacokinetic profile of this compound.[5] Preliminary pharmacokinetic analysis from a pediatric study suggests that this compound is cleared more rapidly in children than in adult CAH patients.

Table 1: Summary of this compound Pharmacokinetic Properties (from Human Studies)

ParameterObservationCitation
AbsorptionCmax occurs at approximately 5 hours post-dose (powder-in-capsule formulation).[5]
Tmax is more consistent with a tablet formulation (median 3 hours).[5]
Half-lifeApproximately 60 hours with the tablet formulation.[5]
MetabolismThis compound is a moderate inhibitor of CYP3A4.[5]
FormulationA tablet formulation provides a more consistent and predictable pharmacokinetic profile compared to a powder-in-capsule formulation.[5]

Summary and Future Directions

The available preclinical data, although not extensively detailed in the public domain, support the mechanism of action of this compound as a potent and selective CRF1 receptor antagonist. The preclinical findings provided the scientific rationale for advancing this compound into clinical trials for the treatment of CAH. Further publication of detailed preclinical pharmacology, efficacy, and pharmacokinetic data would provide a more complete picture for the scientific community. The ongoing clinical development program will ultimately determine the therapeutic potential of this compound in managing the hormonal imbalances in patients with CAH.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Second-Generation CRF1 Antagonists

Introduction

Corticotropin-releasing factor (CRF), a 41-amino acid peptide, is a principal mediator of the endocrine, autonomic, behavioral, and immune responses to stress.[1][2][3] Its actions are primarily mediated through two G-protein coupled receptor subtypes, CRF1 and CRF2.[2] The CRF1 receptor, in particular, is densely expressed in brain regions associated with stress and anxiety, such as the pituitary, neocortex, amygdala, and hippocampus.[2][3][4] Activation of the CRF1 receptor is a key trigger for the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of adrenocorticotropic hormone (ACTH) and subsequent production of corticosteroids.[3]

Given this central role in the stress response, the CRF1 receptor has been a major target for the development of novel pharmacotherapies for stress-related disorders, including anxiety, depression, and irritable bowel syndrome.[2] The initial wave of non-peptide, small-molecule CRF1 antagonists, known as the first generation, showed high potency and efficacy in preclinical models.[1][5] However, their development was hampered by unfavorable pharmacokinetic properties. These early compounds, such as CP-154,526 and NBI-27914, were highly lipophilic, leading to high plasma protein binding, tissue accumulation, long elimination half-lives, and potential toxicity.[1][5] These characteristics resulted in poor bioavailability and unpredictable pharmacokinetic profiles, limiting their clinical utility.[5]

This guide focuses on the subsequent evolution in the field: the discovery and development of second-generation CRF1 antagonists. These agents were rationally designed to overcome the limitations of their predecessors by incorporating structural modifications that reduce lipophilicity and improve overall drug-like properties, paving the way for renewed clinical investigation.[1][5]

Second-Generation CRF1 Antagonists: A Leap Forward

The primary challenge in advancing from the first to the second generation of CRF1 antagonists was to retain high binding affinity and potency while significantly improving the pharmacokinetic profile.[1] Medicinal chemistry efforts focused on a common theme: the addition of polar substituents to established heterocyclic core structures. This strategy aimed to decrease the overall lipophilicity (measured as cLogP), which was a major liability of the first-generation compounds.[1]

Key second-generation compounds that emerged from these efforts include:

  • DMP696: Maintained high potency (Ki of 1.7 nM) comparable to first-generation compounds but with a cLogP of 3.2, which is significantly lower.[1]

  • NBI-30775 (R121919): Another compound with improved physicochemical properties.[1]

  • R278995 (CRA0450): Developed with reduced lipophilicity.[1]

  • Tildacerfont and Crinecerfont: More recent antagonists that have advanced to late-stage clinical trials, particularly for conditions like congenital adrenal hyperplasia (CAH), by demonstrating an ability to lower elevated adrenal androgens.[6][7] These compounds feature unique structural elements that lower their volume of distribution and enhance solubility, leading to more predictable pharmacokinetics.[5]

These newer agents successfully decoupled high potency from high lipophilicity, a critical step in developing viable clinical candidates.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for representative first and second-generation CRF1 antagonists, allowing for a direct comparison of their properties.

Table 1: CRF1 Receptor Binding Affinity

CompoundTypeKi (nM)IC50 (nM)Reference
CP-154,5261st Gen~1.7 (similar to DMP696)-[1]
Antalarmin1st Gen-3[4]
DMP6962nd Gen1.7-[1]
This compound2nd Gen-Data not available in searches
Crinecerfont2nd Gen-Data not available in searches
NBI-30775/R1219192nd GenData not available in searches-
R278995/CRA04502nd GenData not available in searches-

Note: Direct comparative values for all compounds were not consistently available in the search results. Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity.

Table 2: Physicochemical and Pharmacokinetic Properties

CompoundTypecLogPPlasma Protein BindingOral BioavailabilityKey FeatureReference
CP-154,5261st Gen~7.2High27% (rat)High lipophilicity[1][8]
NBI-279141st GenHighHigh-Very lipophilic, remains in brain[5]
DMP6962nd Gen3.298.5% (rat)-Reduced lipophilicity[1]
This compound2nd GenLower--Improved solubility[5]
Crinecerfont2nd GenLower--Used in chronic stress models[9][10]

Note: cLogP is a calculated measure of lipophilicity. A lower value indicates less lipophilicity.

Experimental Protocols

The development of CRF1 antagonists relies on a suite of standardized in vitro and in vivo assays to determine potency, selectivity, efficacy, and pharmacokinetic properties.

CRF1 Receptor Binding Assays

This protocol is designed to determine the affinity of a test compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To calculate the Ki or IC50 value of a test antagonist.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human CRF1 receptor.[6]

    • Radioligand: [125I]Sauvagine or [125I]-Tyr0 sauvagine, a high-affinity ligand for both CRF1 and CRF2 receptors.[3][6]

    • Test compounds (e.g., second-generation antagonists).

    • Standard non-peptide antagonist for comparison (e.g., Antalarmin).[11]

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Methodology:

    • Preparation: A reaction mixture is prepared containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

    • Incubation: The mixture is incubated, usually for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioactivity.

    • Quantification: The radioactivity trapped on the filters is measured using a gamma or scintillation counter.

    • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a known CRF1 ligand) from the total binding. The data are then plotted as percent inhibition versus the log concentration of the test compound, and the IC50 value is determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

This protocol assesses the ability of an antagonist to block the CRF-induced activation of the CRF1 receptor, which is coupled to a stimulatory G-protein (Gs) that activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP).[12]

  • Objective: To determine the functional potency of an antagonist by measuring its ability to inhibit agonist-stimulated cAMP production.

  • Materials:

    • Whole cells expressing the CRF1 receptor (e.g., cultured rat anterior pituitary cells or transfected cell lines).[3]

    • CRF or a related agonist (e.g., urocortin 1).

    • Test antagonists.

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., ELISA-based or fluorescence-based).[13]

  • Methodology:

    • Cell Plating: Cells are seeded in multi-well plates and allowed to attach overnight.

    • Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

    • Stimulation: The CRF agonist is added at a fixed concentration (typically EC80) to stimulate cAMP production, and the cells are incubated for another 15-30 minutes.

    • Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a commercial assay kit according to the manufacturer's instructions.[13]

    • Data Analysis: The results are expressed as a percentage of the maximal agonist response. The IC50 value for the antagonist is determined by plotting the percent inhibition against the log concentration of the antagonist.

In Vivo Models for Anxiolytic and Antidepressant-like Effects

These models are used to evaluate the therapeutic potential of CRF1 antagonists in rodents.

  • Defensive Withdrawal Test:

    • Principle: This test assesses anxiety-like behavior in rats. An animal is placed in an open field containing a small, dark chamber. The time spent in the chamber versus exploring the open field is measured. Anxiolytic compounds increase the time spent in the open, more aversive area.

    • Procedure: A rat is administered the test compound (e.g., DMP696) or vehicle. After a set pre-treatment time, it is placed in the apparatus. Behavior is recorded for a period of 10-15 minutes.

    • Relevance: DMP696 has shown anxiolytic effects in this model, consistent with doses that achieve significant brain CRF1 receptor occupancy.[1]

  • Forced Swim Test:

    • Principle: This is a common screening test for potential antidepressant activity. Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant compounds reduce the time spent immobile.

    • Procedure: Animals are treated with the antagonist (e.g., SSR125543 or DMP696) or vehicle, often over a subchronic or chronic period.[2] They are then subjected to the forced swim session, and their behavior is scored.

    • Relevance: Subchronic treatment with second-generation antagonists like DMP696 has been shown to reduce immobility in this test, suggesting antidepressant-like potential.[2]

  • Stress-Induced Relapse Model:

    • Principle: This model evaluates the potential of a compound to prevent the reinstatement of drug-seeking behavior triggered by stress. It is highly relevant for addiction research.

    • Procedure: Rats are trained to self-administer a drug (e.g., cocaine, heroin, alcohol). The drug-taking behavior is then extinguished by replacing the drug with saline. Once extinguished, a stressor (e.g., footshock) is applied to reinstate the drug-seeking behavior (e.g., lever pressing).

    • Relevance: Systemic administration of small-molecule CRF1 antagonists has been shown to block stress-induced reinstatement of seeking for multiple drugs of abuse, highlighting their potential in treating addiction.[2]

Visualizations: Pathways and Processes

CRF1 Receptor Signaling Pathways

The CRF1 receptor is pleiotropic, coupling to multiple intracellular signaling cascades depending on the cellular context.[12][14] The primary and best-characterized pathway involves the Gs protein, leading to cAMP production. However, it can also signal through Gq and Gi proteins.

CRF1_Signaling CRF CRF / Urocortin 1 CRF1R CRF1 Receptor CRF->CRF1R Binds Gs Gαs CRF1R->Gs Activates Gq Gαq CRF1R->Gq Activates Gi Gαi / Gβγ CRF1R->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC PLC Gq->PLC Activates MAPK MAPK Cascade (ERK1/2, p38) Gi->MAPK Activates via Src/EGFR/PI3K cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->MAPK Response Cellular Response (Gene Transcription, etc.) PKA->Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC PKC->MAPK PKC->Response MAPK->Response

Caption: Major intracellular signaling pathways activated by the CRF1 receptor.

General Workflow for CRF1 Antagonist Development

The development process follows a logical progression from initial high-throughput screening to detailed preclinical evaluation.

Development_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation cluster_3 Preclinical Development HTS High-Throughput Screening (Compound Library) Binding Primary Binding Assay (Displacement of Radioligand) HTS->Binding Functional Functional Assay (e.g., cAMP Inhibition) Binding->Functional Active Hits SAR Structure-Activity Relationship (SAR) Studies Functional->SAR Potent Compounds ADME In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) SAR->ADME PK_in_vivo In Vivo Pharmacokinetics (Oral Bioavailability, Half-life) SAR->PK_in_vivo Optimized Leads PK Pharmacokinetic Profiling (Solubility, Permeability) ADME->PK PK->SAR Iterative Design Brain Brain Penetration & Receptor Occupancy PK_in_vivo->Brain Efficacy Behavioral Models (Anxiety, Depression) Brain->Efficacy Candidate Candidate Selection Efficacy->Candidate Efficacious & Safe Leads Tox Regulatory Toxicology Candidate->Tox

Caption: A generalized workflow for the discovery and preclinical development of a CRF1 antagonist.

First vs. Second Generation: A Physicochemical Comparison

The core distinction between the two generations lies in their physicochemical properties and the resulting pharmacokinetic consequences.

Gen_Comparison Gen1 First-Generation Antagonists (e.g., CP-154,526) Prop1 High Lipophilicity (High cLogP) Gen1->Prop1 Gen2 Second-Generation Antagonists (e.g., DMP696, this compound) Prop2 Reduced Lipophilicity (Lower cLogP, Added Polar Groups) Gen2->Prop2 Outcome1 Poor PK Profile Prop1->Outcome1 Outcome2 Improved PK Profile Prop2->Outcome2 BadPK High Tissue Accumulation Long Half-Life Poor Solubility Potential Toxicity Outcome1->BadPK GoodPK Predictable PK Lower Tissue Accumulation Improved Solubility Better Safety Profile Outcome2->GoodPK

Caption: Relationship between physicochemical properties and pharmacokinetic outcomes for CRF1 antagonists.

Conclusion

The development of second-generation CRF1 antagonists represents a significant medicinal chemistry achievement, successfully addressing the critical pharmacokinetic flaws that limited their predecessors. By strategically reducing lipophilicity while preserving high potency, researchers have produced compounds with more "drug-like" properties, enabling renewed and more promising clinical evaluation.[1][5] The progress of molecules like this compound and crinecerfont into late-stage clinical trials for disorders such as congenital adrenal hyperplasia underscores the therapeutic potential of this class.[6][7]

Future research will likely continue to refine the selectivity and safety profiles of these antagonists. A deeper understanding of how different ligands can bias CRF1 receptor signaling toward specific intracellular pathways may open the door to developing antagonists with even more targeted therapeutic effects and fewer side effects.[2] The journey from the highly lipophilic first generation to the optimized second generation provides a clear and instructive case study in modern drug development, highlighting the crucial interplay between potency, physicochemical properties, and clinical viability.

References

Tildacerfont: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tildacerfont (also known as SPR001 and LY2371712) is an orally bioavailable, second-generation, nonsteroidal small molecule engineered as a potent and highly selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2][3] It is under investigation for the treatment of rare endocrine disorders, primarily classic congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[4] By targeting the CRF1 receptor in the pituitary gland, this compound modulates the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reduction in adrenocorticotropic hormone (ACTH) secretion.[1][5] This mechanism addresses the underlying pathophysiology of CAH by decreasing the overproduction of adrenal androgens and steroid precursors.[6] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and summarizes key clinical findings and experimental methodologies.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule featuring a pyrazolopyrimidine core linked to a substituted thiazole and a morpholine ring.

IdentifierValueSource(s)
IUPAC Name 4-[5-chloro-4-(2,5-dimethyl-7-pentan-3-ylpyrazolo[1,5-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]morpholine[7]
CAS Number 1014983-00-6[8]
Molecular Formula C₂₀H₂₆ClN₅OS[7]
SMILES String CCC(CC)C1=CC(C)=NC2=C(C(C)=NN12)C3=C(N=C(S3)N4CCOCC4)Cl[8]
Synonyms SPR001, LY-2371712[2][8]

Physicochemical and Pharmacokinetic Properties

This compound was developed to improve upon first-generation CRF1 antagonists, which were limited by high lipophilicity and unfavorable pharmacokinetic profiles.[9] this compound has lower lipophilicity and a more predictable pharmacokinetic profile.[9][10]

Table 2.1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 419.97 g/mol [11]
Appearance Light yellow to yellow solidMedChemExpress
Predicted logP 4.93[11]
Predicted pKa (Strongest Basic) 3.41[11]
Solubility (DMSO) 4.2 - 10 mg/mLMedChemExpress
Storage Powder: -20°C; In solvent: -80°C[8]

Table 2.2: Pharmacokinetic Parameters of this compound (Tablet Formulation)

ParameterValueSource(s)
Bioavailability Orally bioavailable[5][7]
Half-life (t½) ~60 hours[10]
Time to Max Concentration (Tₘₐₓ) 3 - 6 hours[10]
Metabolism Interaction Moderate CYP3A4 inhibitor[2]
Formulation Notes Tablet formulation provides a more consistent pharmacokinetic profile compared to powder-in-capsule, with reduced variability in AUC and Cₘₐₓ.[10]
Special Populations Cleared more rapidly in children than in adults.[12]

Mechanism of Action and Signaling Pathway

This compound's therapeutic effect is derived from its direct antagonism of the CRF1 receptor, a key regulator of the HPA axis.

In conditions like Congenital Adrenal Hyperplasia (CAH), genetic defects in steroidogenesis (e.g., 21-hydroxylase deficiency) impair cortisol production.[6] This lack of cortisol disrupts the negative feedback loop to the hypothalamus and pituitary, leading to excessive secretion of corticotropin-releasing factor (CRF) and subsequently, ACTH.[5][6] Chronically elevated ACTH stimulates the adrenal cortex, causing hyperplasia and shunting of steroid precursors toward the androgen synthesis pathway.[6]

This compound binds with high affinity to CRF1 receptors located on the corticotrophs of the anterior pituitary gland.[3][6] This binding competitively inhibits the action of endogenous CRF, thereby normalizing ACTH secretion.[1][5] The reduction in ACTH levels decreases the stimulus on the adrenal glands, leading to a significant reduction in the production of key adrenal androgens and precursors, such as androstenedione (A4) and 17-hydroxyprogesterone (17-OHP).[6][13]

G cluster_HPA HPA Axis in CAH (Dysregulated) Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary + CRF Adrenal_Cortex Adrenal Cortex Pituitary->Adrenal_Cortex + ACTH Androgens_Precursors Androgens & Precursors (A4, 17-OHP) Adrenal_Cortex->Androgens_Precursors Cortisol Cortisol Adrenal_Cortex->Cortisol This compound This compound This compound->Pituitary Blocks CRF1 Receptor CRF CRF ACTH ACTH Cortisol->Hypothalamus - (Feedback) Cortisol->Pituitary - (Feedback)

Mechanism of Action of this compound on the HPA Axis.

Preclinical and Clinical Efficacy

Preclinical studies demonstrated that this compound effectively binds to CRF1 receptors and blocks CRF-stimulated functions, reducing ACTH and adrenal androgen production.[9][13] This foundational work led to a series of Phase 1 and Phase 2 clinical trials.

Clinical studies in adult patients with classic CAH have consistently shown that this compound can significantly reduce key biomarkers of the disease. In a 12-week, Phase 2a study (SPR001-202), once-daily administration of 400 mg this compound in patients with poor baseline disease control resulted in substantial reductions from baseline in ACTH, 17-OHP, and A4.[14]

Table 4.1: Summary of Biomarker Reduction in Phase 2a Study (SPR001-202)

BiomarkerMean Reduction from BaselineMaximum Mean ReductionSource(s)
ACTH -74%-84%
17-OHP -82%-82%
Androstenedione (A4) -55%-79%

Furthermore, by the end of the 12-week treatment period, 60% of patients with elevated baseline ACTH and 40% with elevated A4 saw their levels normalize.[13] this compound was generally reported as safe and well-tolerated across multiple studies.[3]

Experimental Protocols

Chemical Synthesis Workflow

The synthesis of this compound involves a multi-step process culminating in the coupling of key heterocyclic intermediates. A representative pathway is described in public filings.

G A 7-(1-ethyl-propyl)-3-iodo- 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine C Intermediate Thiazole A->C CuCl, 1,10-phenanthroline Cs2CO3, 2-MeTHF B 2,4-dichlorothiazole B->C E This compound (Crude) C->E Reflux D Morpholine D->E F This compound (Purified) E->F Recrystallization (2-Propanol)

Simplified workflow for the chemical synthesis of this compound.

Methodology:

  • Coupling Reaction: 7-(1-ethyl-propyl)-3-iodo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine is reacted with 2,4-dichlorothiazole in the presence of a copper(I) chloride (CuCl) catalyst, 1,10-phenanthroline, and cesium carbonate in 2-MeTHF solvent. The mixture is heated under a nitrogen atmosphere.

  • Morpholine Addition: The resulting intermediate, 7-(1-ethyl-propyl)-3-(2,4-dichloro-thiazol-5-yl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine, is then reacted with morpholine. The reaction is typically heated to reflux for several hours.

  • Workup and Isolation: After cooling, the reaction mixture is diluted with solvent and water. The crude product is isolated by filtration.

  • Purification: The crude this compound is purified via recrystallization, typically from 2-propanol, to yield the final, high-purity active pharmaceutical ingredient.

Clinical Trial Protocol (Phase 2 Dose-Finding Example)

The following outlines a typical workflow for a Phase 2 dose-escalation study (e.g., SPR001-201) designed to assess safety, pharmacokinetics (PK), and pharmacodynamics (PD).

G Screen Screening (Inclusion/Exclusion Criteria) Enroll Enrollment & Baseline Assessment Screen->Enroll Dose1 Treatment Period 1 (e.g., 200mg QD, 2 weeks) Enroll->Dose1 Assess1 PK/PD Assessment 1 (Overnight Stay) Dose1->Assess1 Dose2 Treatment Period 2 (e.g., 600mg QD, 2 weeks) Assess1->Dose2 Assess2 PK/PD Assessment 2 (Overnight Stay) Dose2->Assess2 Dose3 Treatment Period 3 (e.g., 1000mg QD, 2 weeks) Assess2->Dose3 Assess3 PK/PD Assessment 3 (Overnight Stay) Dose3->Assess3 FollowUp Follow-up Visit (30 days post-dose) Assess3->FollowUp

References

Methodological & Application

Application Notes and Protocols for Tildacerfont in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for tildacerfont as investigated in clinical trials for conditions such as classic congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).

Mechanism of Action

This compound is a potent, selective, nonsteroidal oral antagonist of the corticotropin-releasing factor type-1 (CRF1) receptor.[1][2] In pathological conditions like CAH, a deficiency in cortisol production leads to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis. This results in an overproduction of corticotropin-releasing factor (CRF) and consequently, adrenocorticotropic hormone (ACTH).[3] Elevated ACTH stimulates the adrenal glands, leading to an accumulation of cortisol precursors and their subsequent conversion into excess androgens.[3] this compound works by binding to and blocking CRF1 receptors in the pituitary gland, which in turn reduces ACTH secretion.[1][4] This reduction in ACTH helps to decrease the overproduction of adrenal androgens, offering a potential therapeutic approach to manage the symptoms of androgen excess and potentially reduce the required doses of glucocorticoids.[1][3]

Tildacerfont_Mechanism_of_Action cluster_HPA_Axis Hypothalamic-Pituitary-Adrenal (HPA) Axis in CAH cluster_Intervention Therapeutic Intervention Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary CRF Adrenal Adrenal Glands Pituitary->Adrenal ACTH Androgens Excess Androgens Adrenal->Androgens Excess Androgens Cortisol Cortisol Adrenal->Cortisol Cortisol (Deficient) Clinical_Symptoms Clinical Symptoms of Hyperandrogenism Androgens->Clinical_Symptoms Cortisol->Hypothalamus Negative Feedback (Impaired) Cortisol->Pituitary This compound This compound CRF1_Receptor CRF1 Receptor This compound->CRF1_Receptor Blocks CRF1_Receptor->Pituitary Located on

Caption: this compound's mechanism of action in the HPA axis.

Dosage and Administration in Clinical Trials

This compound has been evaluated in several clinical trials at various dosages and administration schedules. The following tables summarize the dosing regimens used in key studies for CAH and PCOS.

Table 1: this compound Dosage in Adult Classic Congenital Adrenal Hyperplasia (CAH) Clinical Trials
Study Dosage Frequency Duration Patient Population
Study 201 (Phase 2a) 200 mg, escalating to 600 mg, then 1000 mgOnce Daily (QD)2 weeks at each dose levelAdults with 21-hydroxylase deficiency (21OHD) CAH on stable glucocorticoid regimen.[3]
100 mg or 200 mgTwice Daily (BID)2 weeksAdults with 21OHD CAH on stable glucocorticoid regimen.[3]
Study 202 (Phase 2a) 400 mgOnce Daily (QD)12 weeksAdults with 21OHD CAH on stable glucocorticoid regimen.[3][4]
CAHmelia-203 (Phase 2b) 50 mg, 100 mg, or 200 mgOnce Daily (QD)12 weeks (placebo-controlled), followed by dose escalation and open-label extensionAdults with classic CAH and highly elevated androstenedione (A4) levels.[5][6]
CAHmelia-204 (Phase 2b) 200 mgOnce Daily (QD)24 weeks (placebo-controlled), followed by a 52-week open-label periodAdults with classic CAH on supraphysiologic glucocorticoid doses with normal or near-normal A4 levels.[6][7]
Table 2: this compound Dosage in Pediatric Classic Congenital Adrenal Hyperplasia (CAH) Clinical Trials
Study Dosage Frequency Duration Patient Population
Phase 2 Study Not specifiedNot specifiedNot specifiedChildren aged 2 to 17 years with CAH.[8]
Table 3: this compound Dosage in Polycystic Ovary Syndrome (PCOS) Clinical Trials
Study Dosage Frequency Duration Patient Population
NCT05370521 (Phase 2) 50 mg, escalating to 100 mg, then 200 mgOnce Daily (QD)4 weeks at each dose level (total 12 weeks)Women with PCOS and elevated adrenal androgens (assessed by DHEAS levels).[9]

Experimental Protocols

The following protocols are synthesized from the methodologies described in the clinical trials of this compound.

Protocol 1: Phase 2a Dose-Escalation Study in Adults with CAH (Based on Study 201)

1. Objective: To evaluate the safety, tolerability, and efficacy of multiple ascending doses of this compound in reducing ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione (A4) in adults with classic CAH.[1]

2. Study Design: Open-label, multicenter, multiple-dose, dose-escalation study.[3]

3. Participant Eligibility:

  • Adults with a confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency.
  • On a stable glucocorticoid and, if applicable, mineralocorticoid regimen for at least 30 days prior to and during the study.[3][10]

4. Treatment Regimen:

  • Cohort A (Once Daily): Participants receive oral this compound 200 mg QD for 2 weeks, followed by 600 mg QD for 2 weeks, and then 1000 mg QD for 2 weeks. Doses are taken at bedtime (approximately 10 pm).[3]
  • Cohorts B and C (Twice Daily): Participants receive this compound 200 mg BID or 100 mg BID, respectively, for 2 weeks, with doses at approximately 10 am and 10 pm.[3]

5. Sample Collection and Analysis:

  • Blood samples are collected at baseline and at specified intervals during each dosing period.
  • Samples are typically collected in the morning (around 8 am) before the morning glucocorticoid dose.[3]
  • Serum levels of ACTH, 17-OHP, and A4 are measured using methods like liquid chromatography-tandem mass spectrometry.[4]

6. Efficacy and Safety Assessments:

  • Efficacy: Changes from baseline in ACTH, 17-OHP, and A4 levels are the primary efficacy endpoints.[1]
  • Safety: Monitored through adverse event reporting and laboratory assessments.[1]

Start [label="Screening & Enrollment", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Baseline Assessment\n(Hormone Levels)"]; Dosing_200 [label="this compound 200mg QD\n(2 weeks)"]; Assessment_1 [label="Hormone Level Assessment"]; Dosing_600 [label="this compound 600mg QD\n(2 weeks)"]; Assessment_2 [label="Hormone Level Assessment"]; Dosing_1000 [label="this compound 1000mg QD\n(2 weeks)"]; Assessment_3 [label="Hormone Level Assessment"]; End [label="End of Study", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Baseline; Baseline -> Dosing_200; Dosing_200 -> Assessment_1; Assessment_1 -> Dosing_600; Dosing_600 -> Assessment_2; Assessment_2 -> Dosing_1000; Dosing_1000 -> Assessment_3; Assessment_3 -> End; }

Caption: Workflow for a dose-escalation study (e.g., Study 201).
Protocol 2: Randomized, Double-Blind, Placebo-Controlled Study in Adults with CAH (Based on CAHmelia-204)

1. Objective: To evaluate the efficacy and safety of this compound in reducing supraphysiologic glucocorticoid use in adults with classic CAH.[7]

2. Study Design: A randomized, double-blind, placebo-controlled study followed by an open-label extension.[7]

3. Participant Eligibility:

  • Adults with classic CAH on a stable, supraphysiologic dose of glucocorticoids (e.g., ≥30 mg/day and ≤60 mg/day hydrocortisone equivalent).[7]
  • Androstenedione (A4) levels within a specified range (e.g., ≤ 2.5x upper limit of normal).[7]

4. Treatment Protocol:

  • Part 1 (Double-Blind, 24 weeks): Participants are randomized to receive either this compound (e.g., 200 mg QD) or a placebo.[6]
  • Part 2 (Open-Label, 52 weeks): All participants receive open-label this compound.[10]
  • Glucocorticoid Tapering: During the trial, glucocorticoid doses may be tapered according to a pre-specified algorithm if adrenal androgen control is maintained.[6]

5. Primary Endpoint: The primary outcome is the absolute change in daily glucocorticoid dose from baseline at the end of the placebo-controlled period (e.g., week 24).[6]

6. Long-term Extension: An optional open-label extension may be offered for up to 240 weeks to assess long-term safety and efficacy.[7][10]

Protocol_Workflow_CAHmelia_204 cluster_Part1 Part 1: Double-Blind, Placebo-Controlled (24 Weeks) cluster_Part2 Part 2: Open-Label (52 Weeks) cluster_Extension Optional Extension Randomization Randomization Tildacerfont_Arm This compound (200mg QD) Randomization->Tildacerfont_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Endpoint_1 Primary Endpoint Assessment (GC Dose Change at Week 24) Tildacerfont_Arm->Endpoint_1 Placebo_Arm->Endpoint_1 Open_Label All Participants Receive Open-Label this compound Endpoint_1->Open_Label OLE Open-Label Extension (up to 240 weeks) Open_Label->OLE Start Screening & Enrollment Start->Randomization

Caption: Workflow for a placebo-controlled glucocorticoid reduction study.

References

Tildacerfont Formulation Bioavailability: A Comparative Analysis of Tablet and Capsule Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed comparison of the bioavailability of tildacerfont administered as a tablet versus a powder-in-capsule (PIC) formulation. This compound is a second-generation, potent, and selective nonsteroidal oral antagonist of the corticotropin-releasing factor type-1 (CRF1) receptor.[1][2] Understanding the pharmacokinetic profiles of different oral dosage forms is critical for optimizing clinical efficacy and patient outcomes. This document summarizes key pharmacokinetic data from a comparative bioavailability study and provides representative experimental protocols for conducting such a study.

Introduction

This compound is under development for the treatment of conditions characterized by elevated adrenocorticotropic hormone (ACTH) levels, such as congenital adrenal hyperplasia (CAH).[1][3] The formulation of an oral drug product can significantly influence its absorption and systemic exposure, thereby affecting its therapeutic efficacy and safety profile. Early formulations of this compound included a powder-in-capsule (PIC) preparation. Subsequently, a tablet formulation was developed to potentially improve the pharmacokinetic profile. This document details the findings of a clinical study comparing the bioavailability of these two formulations.

Data Presentation

A Phase 1, randomized, balanced, open-label, crossover study was conducted in 42 healthy adults to compare the relative bioavailability of a single 200 mg oral dose of this compound administered as a powder-in-capsule (PIC) formulation and a low-drug load tablet formulation in the fed state.[1][2][4][5] The key pharmacokinetic parameters from this study are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound Tablet vs. Capsule Formulation

ParameterTablet Formulation (200 mg)Capsule (PIC) Formulation (200 mg)Key Findings
AUC BioequivalentBioequivalentOverall drug exposure is comparable between the two formulations.[1]
Cmax ~20% higher-The peak plasma concentration is moderately higher with the tablet formulation.[1]
Tmax (median [range]) 3 hours[6]6 hours [4.5, 24]The tablet formulation reaches peak plasma concentration more rapidly and consistently.[1]
Half-life (t1/2) ~60 hoursNot specified, but concentrations declined in a multi-exponential mannerThe tablet formulation exhibits a long half-life.[1]

Table 2: Variability of Pharmacokinetic Parameters

ParameterTablet FormulationCapsule (PIC) FormulationKey Findings
AUC CV% 69-72%54-122%The tablet formulation shows reduced variability in overall exposure.[1]
Cmax CV% 69-72%54-122%The tablet formulation demonstrates significantly lower inter-individual variability in peak plasma concentrations.[1]

Experimental Protocols

The following sections describe representative protocols for a bioavailability study comparing two oral formulations of a drug like this compound, based on the available information and standard regulatory guidelines.

Study Design and Participants

A randomized, open-label, two-period, two-sequence, crossover study design is a robust method for comparing the bioavailability of two formulations.

  • Participants: A sufficient number of healthy adult volunteers (e.g., n=42 as in the this compound study) are recruited.[1][2][4][5]

    • Inclusion Criteria (Representative):

      • Healthy adult males and/or non-pregnant, non-lactating females.

      • Age between 18 and 55 years.

      • Body Mass Index (BMI) within a specified range (e.g., 18-30 kg/m ²).

      • Willingness to provide written informed consent.

    • Exclusion Criteria (Representative):

      • History of clinically significant medical conditions.

      • Use of any prescription or over-the-counter medications within a specified period before the study.

      • History of alcohol or drug abuse.

      • Known hypersensitivity to the study drug or related compounds.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Tablet then Capsule, or Capsule then Tablet).

Dosing and Washout Period
  • Dosing: A single oral dose of each formulation (e.g., 200 mg this compound) is administered to the participants in each study period.[1][2][4][5] Administration in the fed state involves a standardized meal prior to dosing.

  • Washout Period: A washout period of sufficient duration is implemented between the two treatment periods to ensure complete elimination of the drug from the body before the administration of the second formulation. Given the long half-life of this compound (~60 hours), a washout period of at least 5-10 half-lives would be appropriate (e.g., 14-28 days).

Pharmacokinetic Blood Sampling
  • Sample Collection: Blood samples are collected from each participant at predefined time points to characterize the plasma concentration-time profile of the drug.

  • Representative Sampling Schedule:

    • Pre-dose (0 hours)

    • Post-dose at frequent intervals during the absorption phase (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours).

    • Less frequent intervals during the elimination phase (e.g., 24, 48, 72, 96, 120, 144 hours).

  • Sample Processing: Blood samples are collected in appropriate anticoagulant tubes (e.g., EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.

Bioanalytical Method

A validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is used for the quantitative determination of the drug concentration in plasma samples. The method should be validated according to regulatory guidelines (e.g., FDA or EMA guidelines) for accuracy, precision, selectivity, sensitivity, and stability.

Pharmacokinetic and Statistical Analysis
  • Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each participant and formulation:

    • Area Under the Curve (AUC) from time zero to the last measurable concentration (AUCt) and extrapolated to infinity (AUCinf).

    • Maximum Plasma Concentration (Cmax).

    • Time to Maximum Plasma Concentration (Tmax).

    • Terminal elimination half-life (t1/2).

  • Statistical Analysis: Analysis of Variance (ANOVA) is performed on the log-transformed AUC and Cmax values to assess for significant differences between the two formulations. Bioequivalence is typically concluded if the 90% confidence intervals for the ratio of the geometric means of AUC and Cmax fall within the range of 80-125%.

Visualizations

Signaling Pathway

This compound is an antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The binding of CRF to the CRF1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the synthesis and release of ACTH from the pituitary gland.[7][8] this compound blocks this initial step.

CRF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds Gs Gs Protein CRF1->Gs Activates This compound This compound This compound->CRF1 Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACTH_synthesis ACTH Synthesis and Release PKA->ACTH_synthesis Stimulates Bioavailability_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Screening Screening of Healthy Volunteers Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment of Eligible Subjects (n=42) Informed_Consent->Enrollment Randomization Randomization to Treatment Sequence Enrollment->Randomization Dosing1 Dosing: Group A: Tablet Group B: Capsule Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Sampling1->Bioanalysis Dosing2 Crossover Dosing: Group A: Capsule Group B: Tablet Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (Bioequivalence Assessment) PK_Analysis->Stat_Analysis

References

Application Notes and Protocols for In Vitro CRF1 Receptor Binding Assays of Tildacerfont

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tildacerfont (also known as SPR001 or LY2371712) is a potent, selective, and orally bioavailable second-generation nonsteroidal antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2] The CRF1 receptor, a Class B G-protein coupled receptor (GPCR), is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis.[3][4] Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][5] This signaling cascade ultimately results in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1] In conditions such as congenital adrenal hyperplasia (CAH), excess ACTH drives the overproduction of adrenal androgens.[1]

This compound is being developed to treat endocrine disorders like CAH by binding to and inhibiting the CRF1 receptor in the pituitary, thereby reducing ACTH secretion and controlling adrenal androgen excess.[1][6][7][8][9] These application notes provide detailed protocols for in vitro assays to characterize the binding affinity and functional antagonism of this compound at the human CRF1 receptor. The primary assays described are a competitive radioligand binding assay to determine the binding affinity (Ki) and a cell-based functional assay to measure the inhibition of CRF-stimulated cAMP production (IC50).

Data Presentation

The following table summarizes representative quantitative data for CRF1 receptor antagonists from in vitro assays. While specific preclinical binding data for this compound is not publicly available, the data for other well-characterized CRF1 antagonists are presented for comparative purposes.

CompoundAssay TypeReceptor SourceRadioligandParameterValue (nM)Reference
Verucerfont Radioligand BindingRecombinant human CRF1[125I]-SauvagineIC50~6.1[10]
CRA1000 Radioligand BindingRat CRF1 in COS-7 cells[125I]-ovine CRFIC5030[3]
CRA1001 Radioligand BindingRat CRF1 in COS-7 cells[125I]-ovine CRFIC5038[3]

Signaling Pathway and Experimental Workflow Diagrams

CRF1_Signaling_Pathway CRF CRF CRF1_R CRF1 Receptor CRF->CRF1_R Binds This compound This compound This compound->CRF1_R Blocks G_Protein Gs Protein CRF1_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ACTH_Release ACTH Release PKA->ACTH_Release Leads to

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (e.g., from CHO-hCRF1 cells) Incubate Incubate: Membranes + Radioligand + this compound Membrane_Prep->Incubate Radioligand_Prep Prepare Radioligand (e.g., [125I]-Sauvagine) Radioligand_Prep->Incubate Compound_Prep Prepare this compound (serial dilutions) Compound_Prep->Incubate Filtration Rapid Filtration (separate bound from free radioligand) Incubate->Filtration Wash Wash Filters Filtration->Wash Count Quantify Radioactivity (Gamma Counter) Wash->Count Plot Plot % Inhibition vs. [this compound] Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Experimental Protocols

Protocol 1: CRF1 Receptor Competitive Radioligand Binding Assay

This protocol details a filtration-based competitive binding assay to determine the affinity (Ki) of this compound for the human CRF1 receptor.

1. Materials and Reagents

  • Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CRF1 receptor (CHO-hCRF1).

  • Radioligand: [125I]-Sauvagine or [125I]-ovine CRF (PerkinElmer or other suitable vendor).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled CRF1 ligand (e.g., 1 µM Astressin or unlabeled CRF).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Equipment: 96-well plate shaker, vacuum filtration manifold, gamma counter.

2. Experimental Procedure

  • Membrane Preparation:

    • Thaw frozen CHO-hCRF1 cell membrane aliquots on ice.

    • Homogenize the membranes in ice-cold binding buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Dilute the membrane preparation in binding buffer to achieve a final concentration of 5-20 µg of protein per well.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in binding buffer to create a range of concentrations (e.g., 10-fold dilutions from 1 µM to 1 pM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution (at a final concentration near its Kd, e.g., 0.1-0.3 nM), and 100 µL of the diluted membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of the non-specific binding control (e.g., 1 µM Astressin), 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.

    • This compound Competition: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plate for 90-120 minutes at room temperature with gentle agitation on a plate shaker.[11]

  • Filtration and Washing:

    • Rapidly transfer the contents of the assay plate to the pre-soaked filter plate using a cell harvester.

    • Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[11]

  • Counting:

    • Dry the filter plate.

    • Add scintillation fluid to each well (if using a microplate scintillation counter) or place the filter mat in a gamma counter.

    • Quantify the radioactivity in counts per minute (CPM).

3. Data Analysis

  • Calculate the specific binding by subtracting the average CPM from the NSB wells from all other wells.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: CRF-Stimulated cAMP Functional Assay

This protocol describes a cell-based assay to measure the ability of this compound to antagonize CRF-stimulated cAMP production in cells expressing the human CRF1 receptor.

1. Materials and Reagents

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor.

  • Agonist: Corticotropin-releasing factor (CRF) or Sauvagine.

  • Antagonist: this compound.

  • Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F-12) supplemented with FBS, antibiotics, and a selection agent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[12]

  • cAMP Detection Kit: A commercial kit for measuring cAMP levels, such as a Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or ELISA-based kit.

  • Equipment: Cell culture incubator, 96- or 384-well cell culture plates, multi-well plate reader compatible with the chosen cAMP detection kit.

2. Experimental Procedure

  • Cell Seeding:

    • Seed the CHO-hCRF1 cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of CRF in assay buffer at a concentration that elicits a submaximal response (EC80), which should be determined in a prior agonist dose-response experiment.

  • Antagonist Treatment:

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C. This pre-incubation allows the antagonist to bind to the receptor.

  • Agonist Stimulation:

    • Add the CRF solution (at the pre-determined EC80 concentration) to all wells except the basal control wells (which receive only assay buffer).

    • Incubate the plate for 30 minutes at 37°C.[13]

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

3. Data Analysis

  • Generate a cAMP standard curve according to the kit instructions.

  • Convert the raw data from the plate reader (e.g., fluorescence ratio) to cAMP concentrations using the standard curve.

  • Normalize the data by setting the basal cAMP level (no CRF stimulation) as 0% and the maximal CRF-stimulated level (no antagonist) as 100%.

  • Plot the percentage of inhibition of the CRF response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the CRF-stimulated cAMP production.

References

Application Notes and Protocols for Long-term Tildacerfont Administration in Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tildacerfont (also known as SPR001) is an investigational, oral, nonsteroidal, second-generation corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is being developed for the treatment of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency (21OHD).[3][4] CAH is a genetic disorder that impairs cortisol production, leading to excessive adrenocorticotropic hormone (ACTH) secretion and consequent overproduction of adrenal androgens.[5][6] Standard treatment involves lifelong supraphysiologic doses of glucocorticoids (GCs) to suppress ACTH, which can lead to significant long-term side effects.[1] this compound offers a potential alternative by directly targeting the CRF1 receptor in the pituitary to reduce ACTH secretion, thereby aiming to control androgen excess and potentially allowing for a reduction in GC dosage.[1][7]

These application notes provide a summary of the administration protocols, key quantitative data from clinical studies, and methodologies for researchers investigating the long-term effects of this compound.

Mechanism of Action

In CAH, the deficiency in cortisol production disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis.[5] This results in increased secretion of corticotropin-releasing factor (CRF) from the hypothalamus, which stimulates the pituitary gland to produce excess ACTH.[3] this compound acts by selectively binding to and blocking CRF1 receptors on the corticotroph cells of the pituitary gland.[1][5] This antagonism inhibits the stimulatory effect of CRF, leading to a reduction in ACTH secretion.[5] The decrease in ACTH subsequently reduces the overstimulation of the adrenal cortex, leading to lower production of adrenal androgens like androstenedione (A4) and their precursors, such as 17-hydroxyprogesterone (17-OHP).[1][3]

Tildacerfont_Mechanism_of_Action cluster_pituitary Hypothalamus Hypothalamus CRF CRF Hypothalamus->CRF + Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH + Adrenal Adrenal Cortex Androgens Excess Androgens (A4, 17-OHP) Adrenal->Androgens Cortisol Cortisol Deficiency (in CAH) Adrenal->Cortisol CRF->Pituitary CRF1R CRF1 Receptor ACTH->Adrenal + Cortisol->Hypothalamus - (Impaired) Cortisol->Pituitary - (Impaired) This compound This compound This compound->CRF1R Blocks

This compound's mechanism of action on the HPA axis in CAH.

Quantitative Data from Clinical Research

The following tables summarize data from key Phase 2 clinical trials investigating this compound in adults with classic CAH.

Table 1: Summary of Key Phase 2 Clinical Trials of this compound

Study ID Phase Study Design Patient Population Dosing Regimens Duration Key Objectives
SPR001-201 (Study 1) [3][4] 2a Open-label, dose-escalation Adults with 21OHD 200 mg, 600 mg, 1000 mg QD; 100 mg, 200 mg BID 2 weeks per dose Evaluate safety, efficacy, and pharmacokinetics.
SPR001-202 (Study 2) [3][4] 2 Open-label Adults with 21OHD 400 mg QD 12 weeks Evaluate safety and efficacy of a fixed dose.
CAHmelia-203 2b Placebo-controlled Adults with poor disease control (elevated A4) Dose-ranging 12 weeks Assess dose response on A4 reduction. (Failed to meet primary endpoint)
CAHmelia-204 [8][9] 2b Randomized, double-blind, placebo-controlled Adults with good disease control 200 mg QD 24 weeks (followed by 52-week open-label extension) Evaluate the ability to reduce GC dose. (Failed to meet primary endpoint)

| CAHptain-205 [10] | 2 | Open-label | Children (2-17 years) with CAH | Weight-adjusted doses | 12 weeks | Characterize safety, pharmacokinetics, and efficacy. |

Table 2: Efficacy of this compound in Phase 2 Trials (Patients with Poor Disease Control at Baseline)

Study ID Parameter Mean Reduction from Baseline Normalization Achieved
SPR001-201 (Study 1) [3][4] ACTH -28.4% to -59.4% N/A
17-OHP +0.3% to -38.3% N/A
A4 -18.1% to -24.2% N/A
SPR001-202 (Study 2) [3][6][11] ACTH ~80% to 84% (max) 60% of patients
17-OHP ~80% to 82% (max) N/A

| | A4 | ~79% (max) | 40% of patients |

Table 3: Safety and Tolerability of this compound

Adverse Events (AEs) Frequency (Pooled Data from Studies 201 & 202)[3][4][7] Severity
Any AE 53.6% of patients Mostly mild to moderate
Headache 7.1% Mild to moderate
Upper Respiratory Tract Infection 7.1% Mild to moderate

| Serious AEs (Treatment-Related) | None reported | N/A |

Experimental Protocols

The following is a generalized protocol for a long-term clinical study of this compound, based on the designs of the CAHmelia trials.[8][10]

1. Study Objective:

  • Primary: To evaluate the efficacy of long-term this compound administration in reducing supraphysiologic GC doses while maintaining control of adrenal androgens (e.g., A4).

  • Secondary: To assess the long-term safety and tolerability of this compound, and to monitor changes in key biomarkers (ACTH, 17-OHP) and clinical outcomes.

2. Subject Selection:

  • Inclusion Criteria:

    • Adults (or pediatrics for specific cohorts) with a confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency.

    • On a stable supraphysiologic dose of GCs for at least 30 days prior to baseline.

    • For GC reduction studies, subjects should have good disease control at baseline (A4 ≤ 2x upper limit of normal).[3]

    • For androgen reduction studies, subjects should have poor disease control (A4 > 2x upper limit of normal).[3]

  • Exclusion Criteria:

    • Concomitant use of medications known to interact with this compound or confound results (e.g., dexamethasone, aromatase inhibitors).[3][8]

    • History of adrenal crisis within a specified period before the study.

    • Significant hepatic or renal impairment.

3. Study Design:

  • A multi-center, randomized, double-blind, placebo-controlled period followed by an open-label extension.

  • Phase 1 (Blinded): 24 weeks. Subjects randomized to receive either oral this compound (e.g., 200 mg QD) or a matching placebo.

  • Phase 2 (Open-Label Extension): Up to 240 weeks.[8][12] All subjects receive open-label this compound.

4. Administration and Dosing:

  • Drug Formulation: Oral tablet.[12]

  • Administration: Taken once daily (QD).

  • Glucocorticoid Management:

    • During the blinded phase, GC doses are tapered according to a pre-defined algorithm if A4 levels remain controlled.

    • During the open-label phase, GC dose reduction continues to the lowest possible physiologic level while maintaining androgen control.

    • Patients must be educated on stress dosing of GCs to prevent adrenal crisis.

5. Assessments and Monitoring:

  • Screening Visit: Confirm eligibility, obtain informed consent, and perform baseline assessments.

  • Baseline (Day 1): Collect samples for hormone analysis (ACTH, 17-OHP, A4) at approximately 8:00 a.m. before the morning GC dose.[3]

  • Treatment Visits: Occur at regular intervals (e.g., Weeks 2, 4, 8, 12, 24, and then every 12-24 weeks).

    • Efficacy: Morning blood draws for hormone biomarkers. Salivary hormone measurements may also be used as a non-invasive alternative.[11]

    • Safety: Monitor for adverse events (AEs), vital signs, ECGs, and standard clinical laboratory values (hematology, chemistry).[3]

    • Other: For male patients, testicular ultrasounds to assess testicular adrenal rest tumors (TARTs).[3]

Tildacerfont_Clinical_Trial_Workflow Generalized Long-Term this compound Trial Workflow Screening Patient Screening - Inclusion/Exclusion Criteria - Informed Consent Baseline Baseline Assessment (Day 1) - Pre-dose hormone levels (8 AM) - Safety labs, Vitals, ECG Screening->Baseline Randomization Randomization Baseline->Randomization TildacerfontArm Treatment Arm: This compound (e.g., 200 mg QD) Randomization->TildacerfontArm 1:1 PlaceboArm Control Arm: Placebo QD Randomization->PlaceboArm BlindedPhase Double-Blind Phase (24 Weeks) - Regular Visits (Weeks 2, 4, 8, 12, 24) - Efficacy & Safety Monitoring - Guided GC Tapering TildacerfontArm->BlindedPhase PlaceboArm->BlindedPhase OLE Open-Label Extension (Up to 240 Weeks) - All subjects receive this compound - Continued GC Tapering - Long-term safety monitoring BlindedPhase->OLE Transition EOS End of Study / Follow-up - Final safety & efficacy assessments - 30-day post-treatment follow-up OLE->EOS

A generalized workflow for a long-term this compound clinical trial.

This compound has been investigated as a targeted therapy for CAH, demonstrating an ability to reduce key hormones like ACTH and A4 in short-term studies, particularly in patients with poor baseline disease control.[3][6] Long-term administration protocols have focused on its potential to enable the reduction of chronic supraphysiologic glucocorticoid therapy, a primary goal in managing CAH.[1][8] However, later-stage trials (CAHmelia-203 and -204) did not meet their primary endpoints, highlighting challenges that may include patient compliance or the need for different dosing strategies.[9] Despite these setbacks, the data from Phase 2 studies provide valuable protocols for the administration and monitoring of CRF1 receptor antagonists in a research setting. Future research may explore higher or more frequent dosing to achieve desired efficacy in long-term CAH management.[9]

References

Troubleshooting & Optimization

Why did the Tildacerfont CAHmelia-203 study not meet its primary endpoint?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the Tildacerfont CAHmelia-203 clinical trial for classic congenital adrenal hyperplasia (CAH). The content addresses why the study did not meet its primary endpoint and offers troubleshooting guidance for related experimental design.

Frequently Asked Questions (FAQs)

Q1: What was the primary endpoint of the CAHmelia-203 study?

The primary endpoint of the CAHmelia-203 study was the assessment of a dose-response relationship for the change in androstenedione (A4) from baseline to week 12 of treatment with this compound compared to placebo.[1][2][3][4]

Q2: Why did the CAHmelia-203 study not meet its primary endpoint?

The CAHmelia-203 study did not achieve its primary efficacy endpoint because it failed to demonstrate a statistically significant dose-dependent reduction in androstenedione (A4) levels at week 12.[1][2][3][4] The 200mg once-daily dose of this compound showed a placebo-adjusted reduction from baseline in A4 of -2.6%, which was not statistically significant.[1][4]

A major contributing factor to the study's failure was low patient compliance with both the study medication and their daily glucocorticoid regimen.[1][4] Approximately only 50% of patients reported 80% or greater compliance, leading to lower-than-expected exposure to this compound.[1][4]

Q3: What is the mechanism of action of this compound?

This compound is a second-generation, once-daily oral antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[2][3] In CAH, a lack of cortisol production leads to a dysfunctional hypothalamic-pituitary-adrenal (HPA) axis, resulting in oversecretion of adrenocorticotropic hormone (ACTH). This, in turn, causes the adrenal glands to produce excessive androgens. This compound works by blocking the CRF1 receptor in the pituitary gland, which is expected to reduce ACTH secretion and consequently lower the production of adrenal androgens.[3]

Q4: What were the characteristics of the patient population in the CAHmelia-203 study?

The study enrolled 96 adults with classic congenital adrenal hyperplasia who had severe hyperandrogenemia.[1] The mean baseline androstenedione (A4) level was 1,151 ng/dL, which is more than five times the upper limit of normal.[1] This patient population was considered difficult-to-treat due to their severe and more refractory hyperandrogenemia.[3]

Troubleshooting Guide

This guide is intended to help researchers design and interpret studies involving CRF1 receptor antagonists in patient populations with challenging adherence.

Issue Potential Cause Recommended Action
Lack of Efficacy in a Difficult-to-Treat Population Low patient adherence to the investigational drug and/or background therapy can significantly impact outcomes. In the CAHmelia-203 study, low compliance was a key factor in the failure to meet the primary endpoint.[1][4]Implement rigorous patient monitoring and adherence programs. Consider the use of electronic diaries, regular follow-ups, and patient education to improve compliance. For future studies in similar populations, incorporating a lead-in period to assess adherence before randomization could be beneficial.[1]
Variability in Hormone Levels The inherent hormonal fluctuations in CAH patients can make it challenging to assess the true effect of an investigational drug.Increase the frequency of sample collection for hormonal analysis to better characterize baseline and treatment-emergent changes. Utilize validated and sensitive assays for hormone quantification.
Suboptimal Dosing The selected dose range may not have been sufficient to elicit a significant response in a severely affected patient population.Conduct thorough dose-finding studies in earlier phases of development to identify the optimal dose range. Consider pharmacokinetic and pharmacodynamic modeling to inform dose selection.

Data Presentation

CAHmelia-203 Study: Primary Endpoint Results
Treatment Group Number of Patients Mean Baseline A4 (ng/dL) Placebo-Adjusted Change in A4 from Baseline at Week 12 p-value
PlaceboNot specified in top-line results1,151 (overall study population)[1]N/AN/A
This compound 50mg QDNot specified in top-line results1,151 (overall study population)[1]Data not publicly disclosed in top-line resultsNot disclosed
This compound 100mg QDNot specified in top-line results1,151 (overall study population)[1]Data not publicly disclosed in top-line resultsNot disclosed
This compound 200mg QDNot specified in top-line results1,151 (overall study population)[1]-2.6%[1][4]Non-significant[1][4]

Experimental Protocols

CAHmelia-203 Study Design

The CAHmelia-203 study was a Phase 2b, randomized, double-blind, placebo-controlled, dose-ranging clinical trial.[1]

Methodology:

  • Patient Population: 96 adult patients with classic congenital adrenal hyperplasia and severe hyperandrogenemia (mean baseline A4 >5x upper limit of normal).[1]

  • Blinded Placebo Lead-in: For the first six weeks, all patients received a blinded placebo to assess their adherence to their existing glucocorticoid therapy.[1]

  • Randomization: Patients who met all eligibility criteria after the lead-in period were randomized in a blinded manner to one of four treatment arms.

  • Treatment Arms:

    • Placebo once daily (QD)

    • This compound 50mg QD

    • This compound 100mg QD

    • This compound 200mg QD

  • Treatment Duration: The placebo-controlled treatment period continued for 12 weeks.[1]

  • Primary Endpoint Assessment: The primary endpoint was the assessment of the dose-response for the change in androstenedione (A4) from baseline to week 12.[1]

  • Open-Label Extension: Following the 12-week placebo-controlled period, all patients were eligible to receive this compound in an open-label extension phase.[1]

Visualizations

This compound Mechanism of Action in the HPA Axis

G cluster_brain Hypothalamus & Pituitary cluster_adrenal Adrenal Gland Hypothalamus Hypothalamus CRF CRF Hypothalamus->CRF releases Pituitary Pituitary Gland CRF1_Receptor CRF1 Receptor CRF->Pituitary stimulates ACTH ACTH Adrenal Adrenal Gland ACTH->Adrenal stimulates This compound This compound This compound->CRF1_Receptor blocks CRF1_Receptor->ACTH activation leads to ACTH release Androgens Excess Androgens (e.g., A4) Adrenal->Androgens produces Cortisol Low Cortisol Adrenal->Cortisol produces Cortisol->Hypothalamus negative feedback (impaired in CAH) G cluster_treatment 12-Week Double-Blind Treatment Start Patient Screening (N=96 Adult CAH Patients with Severe Hyperandrogenemia) LeadIn 6-Week Blinded Placebo Lead-in (Adherence Assessment) Start->LeadIn Randomization Randomization LeadIn->Randomization Placebo Placebo QD Randomization->Placebo Dose1 This compound 50mg QD Randomization->Dose1 Dose2 This compound 100mg QD Randomization->Dose2 Dose3 This compound 200mg QD Randomization->Dose3 Endpoint Primary Endpoint Analysis (Change in A4 at Week 12) Placebo->Endpoint OpenLabel Open-Label Extension Placebo->OpenLabel Dose1->Endpoint Dose1->OpenLabel Dose2->Endpoint Dose2->OpenLabel Dose3->Endpoint Dose3->OpenLabel Result Primary Endpoint Not Met Endpoint->Result

References

Tildacerfont Technical Support Center: Optimizing Androgen Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for Clinical Use.

This technical support center provides guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the use of tildacerfont for androgen suppression. The information is based on publicly available data from clinical trials. Recent late-stage clinical trials (CAHmelia-203 and CAHmelia-204) did not meet their primary endpoints, and the development of this compound for Congenital Adrenal Hyperplasia (CAH) has been discontinued.[1][2][3] This resource summarizes the findings from earlier phase studies to inform future research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, non-steroidal, oral antagonist of the corticotropin-releasing factor type-1 (CRF1) receptor.[4][5][6] The CRF1 receptor is located on the corticotroph cells of the anterior pituitary gland. By blocking this receptor, this compound inhibits the action of corticotropin-releasing factor (CRF), which in turn reduces the secretion of adrenocorticotropic hormone (ACTH).[4][5][6] In conditions like congenital adrenal hyperplasia (CAH), where there is impaired cortisol synthesis, the reduction in ACTH is expected to decrease the overproduction of adrenal androgens, such as androstenedione (A4) and 17-hydroxyprogesterone (17-OHP).[4][5]

Q2: What were the typical dosages of this compound used in clinical trials?

A2: this compound has been evaluated in several Phase 2 clinical trials at various oral dosages. These include once-daily (QD) regimens of 200 mg, 400 mg, 600 mg, and 1000 mg, as well as twice-daily (BID) regimens of 100 mg and 200 mg.[4][7] The CAHmelia-204 study evaluated a 200 mg QD dose.[1]

Q3: What level of androgen suppression was observed with this compound in early phase studies?

A3: In Phase 2 studies, particularly in patients with poor disease control at baseline (defined as elevated androstenedione levels), this compound showed reductions in key hormones. For instance, in one 12-week study of a 400 mg QD dose, mean reductions from baseline were 74% for ACTH and 55% for androstenedione (A4). Maximum mean reductions of up to 84% for ACTH and 79% for A4 were observed at some time points in this study.[6] However, a clear dose-response relationship was not consistently observed across all studies.[4][7] It is important to note that the later-stage CAHmelia-203 trial did not meet its primary endpoint for A4 reduction with a 200mg QD dose.[2]

Troubleshooting Guide

Issue 1: Suboptimal or Lack of Androgen Suppression

  • Possible Cause 1: Dosage and Dosing Frequency

    • Explanation: Early Phase 2 studies showed varied responses, and a clear dose-dependent effect was not always established.[4][7] More recent data from the CAHptain-205 study suggested that higher doses and more frequent (BID) dosing may be necessary to achieve efficacy.[3] The 200mg once-daily dose in the CAHmelia-203 and CAHmelia-204 studies did not meet the primary endpoints for A4 reduction and glucocorticoid reduction, respectively.[1][2][3]

    • Recommendation for Research: If investigating this compound in a preclinical or non-clinical research setting, consider a range of concentrations and dosing frequencies to establish a clear dose-response curve in your specific model system.

  • Possible Cause 2: Patient/Subject Baseline Characteristics

    • Explanation: Clinical trial data was often stratified by baseline disease control, with patients having higher baseline androgen levels (poor disease control) showing more significant reductions.[4][5] In subjects with well-controlled androgens at baseline, this compound appeared to maintain those levels rather than causing further suppression.[4][7]

    • Recommendation for Research: Carefully characterize the baseline hormonal status of your experimental subjects. The magnitude of the effect of this compound may be dependent on the initial level of HPA axis overactivity.

  • Possible Cause 3: Non-Adherence

    • Explanation: In the CAHmelia-203 study, low compliance with the study medication and the subjects' existing glucocorticoid regimen was noted, which resulted in lower-than-expected drug exposure and may have contributed to the trial not meeting its primary endpoint.[2]

    • Recommendation for Research: In preclinical studies, ensure consistent administration of the compound. In any future clinical research, implementing robust adherence monitoring will be critical.

Issue 2: Unexpected Variability in Biomarker Levels

  • Possible Cause 1: Timing of Sample Collection

    • Explanation: The levels of ACTH and adrenal androgens follow a diurnal rhythm, with peak levels typically occurring in the early morning.[4] The timing of blood sample collection in relation to the administration of both this compound and any concomitant glucocorticoids can significantly impact the measured hormone levels.

    • Recommendation for Research: Standardize the timing of sample collection in your experimental protocol. In clinical studies, samples were typically collected at approximately 8 a.m., before the morning dose of glucocorticoids.[4]

  • Possible Cause 2: Concomitant Medications

    • Explanation: this compound has the potential for drug-drug interactions. For example, co-administration with dexamethasone, a CYP3A4 substrate, was found to increase dexamethasone exposure and was therefore an exclusion criterion for efficacy analysis in some studies.[4]

    • Recommendation for Research: Carefully review all concomitant medications or compounds being used in your experimental system for potential interactions with this compound.

Data on Androgen Suppression from Phase 2 Studies

The following tables summarize the reported reductions in key hormones in adult patients with classic CAH from two Phase 2 studies (Study 201 and Study 202). These studies primarily included patients with poor disease control, characterized by baseline androstenedione (A4) levels greater than twice the upper limit of normal (>2x ULN).

Table 1: Summary of Hormone Reductions in Study 201 (2-week treatment duration per dose) [4][7]

DosageMean Reduction in ACTHMean Reduction in 17-OHPMean Reduction in A4
200 mg QD-28.4% to -59.4% (range)0.3% to -38.3% (range)-18.1% to -24.2% (range)
600 mg QD-28.4% to -59.4% (range)0.3% to -38.3% (range)-18.1% to -24.2% (range)
1000 mg QD-28.4% to -59.4% (range)0.3% to -38.3% (range)-18.1% to -24.2% (range)
100 mg BIDNot explicitly detailedNot explicitly detailedNot explicitly detailed
200 mg BIDNot explicitly detailedNot explicitly detailedNot explicitly detailed
Note: A clear dose-response was not observed in this study.

Table 2: Summary of Hormone Reductions in Study 202 (12-week treatment duration) [4][7]

DosageMaximum Mean Reduction in ACTHMaximum Mean Reduction in 17-OHPMaximum Mean Reduction in A4
400 mg QD~80%~80%~80%
Note: In this study, 60% of patients with elevated ACTH and 40% with elevated A4 achieved normalization by week 12.[6]

Experimental Protocols

Study Design Overview (Based on Phase 2 Studies)

  • Study 201: A Phase 2a, multicenter, open-label, multiple-dose, dose-escalation study. Patients on a stable glucocorticoid regimen received escalating doses of this compound (200 mg, 600 mg, 1000 mg QD) for 2 weeks at each dose. Other cohorts received 100 mg BID or 200 mg BID for 2 weeks.[4]

  • Study 202: A Phase 2, multicenter, open-label study where patients received 400 mg of this compound once daily for 12 weeks. Patients remained on a stable glucocorticoid regimen.[4]

Methodology for Hormone Assessment

  • Sample Collection: Blood samples for pharmacokinetic and pharmacodynamic assessments were typically collected in the morning (around 8 a.m.) before the daily dose of glucocorticoids.[4] In some protocols, overnight visits with serial blood draws were conducted to assess diurnal rhythm.[4]

  • Analytes: The primary efficacy endpoints were the changes from baseline in 8 a.m. levels of ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione (A4).[4][7]

  • Analytical Method: Hormone levels in serum and saliva were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Safety and Tolerability Monitoring

  • Adverse Events: Monitoring and recording of all adverse events (AEs). In Phase 2 trials, this compound was generally well-tolerated, with the most common AEs being headache and upper respiratory tract infection.[4][7] No serious adverse events were reported in these early studies.

  • Clinical Laboratory Tests: Standard clinical laboratory values were monitored throughout the studies.

  • Other Assessments: Physical examinations, vital signs, and electrocardiograms were performed at regular intervals.[4]

Visualizations

Tildacerfont_Mechanism_of_Action cluster_pituitary Pituitary Gland Detail Hypothalamus Hypothalamus CRF CRF Hypothalamus->CRF releases Pituitary Anterior Pituitary (Corticotrophs) ACTH ACTH Pituitary->ACTH releases CRF1R CRF1 Receptor Adrenal Adrenal Gland Androgens Excess Androgens (A4, 17-OHP) Adrenal->Androgens produces CRF->Pituitary stimulates CRF->CRF1R binds to ACTH->Adrenal stimulates This compound This compound This compound->CRF1R blocks

Caption: this compound blocks the CRF1 receptor on the pituitary gland.

Experimental_Workflow Start Patient Screening (Classic CAH, Stable GC Dose) Baseline Baseline Assessment (8 a.m. blood draw for ACTH, A4, 17-OHP) Start->Baseline Dosing This compound Administration (e.g., 400 mg QD for 12 weeks) Baseline->Dosing Monitoring Ongoing Monitoring (Adverse Events, Vitals, Labs) Dosing->Monitoring FollowUp Follow-up Assessments (e.g., Weeks 2, 4, 8, 12) (8 a.m. blood draw) Monitoring->FollowUp Analysis Data Analysis (Change from baseline in hormone levels) FollowUp->Analysis End End of Study Analysis->End

Caption: Generalized workflow for Phase 2 this compound clinical trials.

Troubleshooting_Logic Start Suboptimal Androgen Suppression Observed CheckDose Is dosage and frequency adequate? Start->CheckDose CheckBaseline Are baseline androgen levels highly elevated? CheckDose->CheckBaseline Yes IncreaseDose Consider Higher/More Frequent Dosing (Research Setting) CheckDose->IncreaseDose No CheckAdherence Is adherence to treatment confirmed? CheckBaseline->CheckAdherence Yes Stratify Effect may be limited in well-controlled subjects CheckBaseline->Stratify No AddressAdherence Implement Adherence Monitoring CheckAdherence->AddressAdherence No NoResponse Potential Non-Responder CheckAdherence->NoResponse Yes

Caption: Troubleshooting logic for suboptimal response to this compound.

References

Tildacerfont Technical Support Center: Troubleshooting Variability in Patient Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in patient response to tildacerfont, a corticotropin-releasing factor type 1 (CRF1) receptor antagonist. This resource is designed to assist researchers in designing experiments, interpreting data, and navigating potential challenges in the development and application of this compound and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it influence the HPA axis?

This compound is a selective, nonsteroidal antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1] In congenital adrenal hyperplasia (CAH), deficient cortisol production leads to a loss of negative feedback on the hypothalamus and pituitary gland, resulting in oversecretion of corticotropin-releasing factor (CRF) and consequently, adrenocorticotropic hormone (ACTH).[2] this compound works by blocking the CRF1 receptors in the pituitary gland, which in turn reduces the secretion of ACTH.[1] This reduction in ACTH leads to decreased stimulation of the adrenal glands, thereby lowering the production of adrenal androgens such as 17-hydroxyprogesterone (17-OHP) and androstenedione (A4).[2]

Q2: What are the key biomarkers to assess this compound's efficacy and what are the expected responses?

The primary pharmacodynamic biomarkers for assessing this compound's efficacy are ACTH, 17-OHP, and androstenedione (A4). Clinical studies have shown that this compound can lead to significant reductions in these biomarkers, particularly in patients with poor disease control at baseline (defined as elevated A4 levels).[3] Reductions in ACTH are a direct indicator of target engagement, while decreases in 17-OHP and A4 reflect the downstream therapeutic effect on adrenal androgen synthesis.

Q3: What are the known factors that contribute to variability in patient response to this compound?

Several factors have been identified that may contribute to the observed variability in patient response to this compound:

  • Baseline Disease Control: Patients with poor disease control at baseline (higher levels of A4) have shown more significant reductions in key biomarkers compared to those with good disease control.[4]

  • Concomitant Medications: A drug-drug interaction has been observed with dexamethasone, a long-acting glucocorticoid. This compound can increase dexamethasone exposure, potentially confounding the therapeutic effect on HPA axis hormones.[4] It is recommended to switch patients to a short-acting glucocorticoid like hydrocortisone if concurrent treatment is necessary.

  • Patient Compliance: In some clinical trials, low compliance with the study medication and glucocorticoid regimen resulted in lower-than-expected exposure to this compound and impacted the primary efficacy endpoints.

  • Pharmacokinetics: While no specific demographic covariates have been identified to predict exposure levels, individual differences in drug absorption, distribution, metabolism, and excretion could contribute to response variability.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during pre-clinical and clinical research involving this compound.

Issue 1: Suboptimal or no reduction in ACTH, 17-OHP, and A4 levels.

  • Possible Cause 1: Assay Variability or Error.

    • Troubleshooting Steps:

      • Review the detailed experimental protocols for ACTH, 17-OHP, and androstenedione measurements provided below.

      • Ensure proper sample collection, handling, and storage procedures were followed. For ACTH, use EDTA plasma and promptly separate and freeze the samples. For steroid hormones, serum or plasma can be used, but consistency is key.

      • Verify the accuracy and precision of the assay used. For immunoassays, check for potential cross-reactivity with other endogenous or exogenous steroids.[5] LC-MS/MS is the gold standard for steroid hormone quantification due to its high specificity.[6]

      • Run quality control samples at multiple concentrations to monitor assay performance.[6]

  • Possible Cause 2: Drug-Drug Interactions.

    • Troubleshooting Steps:

      • Review the patient's concomitant medications.

      • If the patient is on dexamethasone, consider the potential for increased exposure due to this compound.[4] A switch to hydrocortisone may be necessary to accurately assess this compound's effect.

  • Possible Cause 3: Patient Non-Compliance.

    • Troubleshooting Steps:

      • In a clinical trial setting, implement measures to monitor and encourage patient compliance.

      • If possible, measure plasma levels of this compound to confirm drug exposure.

  • Possible Cause 4: Individual Biological Resistance.

    • Troubleshooting Steps:

      • While not yet fully characterized for this compound, consider the possibility of genetic variations in the CRF1 receptor or downstream signaling pathways that could affect drug binding or efficacy.

      • Investigate potential differences in drug metabolism through pharmacokinetic studies.

Issue 2: Inconsistent or paradoxical hormonal responses.

  • Possible Cause 1: Pulsatile Nature of HPA Axis Hormones.

    • Troubleshooting Steps:

      • Standardize the timing of blood sample collection. Morning (e.g., 8:00 AM) samples, before the administration of glucocorticoids, are typically used to assess baseline and treatment effects.[4]

      • Consider serial sampling to get a more comprehensive picture of hormonal fluctuations over time.

  • Possible Cause 2: Stress-Induced HPA Axis Activation.

    • Troubleshooting Steps:

      • Ensure a calm and standardized environment for sample collection to minimize patient stress, which can acutely increase ACTH and cortisol levels.

Data Presentation

Table 1: Summary of this compound Efficacy from Phase 2 Clinical Studies in Adults with CAH and Poor Baseline Disease Control (A4 > 2x ULN)

StudyThis compound DoseTreatment DurationMean Reduction in ACTH (%)Mean Reduction in 17-OHP (%)Mean Reduction in A4 (%)Reference
Study 1200-1000 mg QD2 weeks-28.4 to -59.40.3 to -38.3-18.1 to -24.2[7]
Study 2400 mg QD12 weeks~80 (max)~80 (max)~80 (max)[7]

ULN = Upper Limit of Normal; QD = Once Daily

Table 2: Normalization of Biomarkers in Patients with Poor Baseline Disease Control

StudyThis compound DoseTreatment DurationPatients with Normalized ACTH (%)Patients with Normalized A4 (%)Reference
Study 2400 mg QD12 weeks6040[7]

Experimental Protocols

Protocol 1: Measurement of Plasma ACTH by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general guideline. Researchers should always refer to the specific instructions provided with their chosen ELISA kit.

  • Sample Collection and Preparation:

    • Collect whole blood in lavender-top (EDTA) tubes.

    • Immediately place the tubes on ice.

    • Within 30 minutes of collection, centrifuge at 1,600 x g for 15 minutes at 4°C.

    • Aliquot the plasma into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Assay Procedure (Sandwich ELISA):

    • Bring all reagents and samples to room temperature.

    • Add standards, controls, and plasma samples to the appropriate wells of the microplate pre-coated with an anti-ACTH antibody.

    • Add a biotinylated anti-ACTH antibody to each well.

    • Incubate for the time specified in the kit instructions (typically 1-2 hours) at room temperature on a shaker.

    • Wash the wells multiple times with the provided wash buffer to remove unbound substances.

    • Add streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate.

    • Wash the wells again.

    • Add a substrate solution (e.g., TMB) to each well. The substrate will react with the HRP to produce a color change.

    • Stop the reaction with a stop solution.

    • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of ACTH in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Measurement of Serum/Plasma 17-OHP and Androstenedione by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended method for accurate and specific quantification of steroid hormones.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette a defined volume of serum or plasma into a clean tube.

    • Add an internal standard solution containing isotopically labeled 17-OHP and androstenedione.

    • Add an extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex mix thoroughly and centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject the reconstituted sample onto an appropriate LC column (e.g., C18).

      • Use a gradient elution with a mobile phase consisting of solvents like water with formic acid and methanol to separate the steroids.

    • Tandem Mass Spectrometry (MS/MS):

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

      • Monitor specific precursor-to-product ion transitions for 17-OHP, androstenedione, and their respective internal standards.

  • Data Analysis:

    • Generate a calibration curve by analyzing standards of known concentrations.

    • Calculate the peak area ratios of the analytes to their corresponding internal standards.

    • Quantify the concentration of 17-OHP and androstenedione in the samples by comparing their peak area ratios to the calibration curve.

Mandatory Visualizations

Tildacerfont_Mechanism_of_Action cluster_pituitary Pituitary Gland Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary Adrenal Adrenal Gland Pituitary->Adrenal + ACTH Androgens 17-OHP, A4 Adrenal->Androgens Synthesis Cortisol Cortisol (Deficient in CAH) Adrenal->Cortisol Synthesis CRH CRF ACTH ACTH This compound This compound CRF1R CRF1 Receptor This compound->CRF1R Blocks CRF1R->ACTH Stimulates Release Cortisol->Hypothalamus - Cortisol->Pituitary - CRF CRF CRF->CRF1R Binds

Caption: this compound's mechanism of action in the HPA axis.

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Binds This compound This compound This compound->CRF1R Blocks G_Protein G-Protein (Gs) CRF1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates POMC POMC Gene Transcription CREB->POMC Increases ACTH_Release ACTH Release POMC->ACTH_Release Leads to

Caption: Simplified CRF1 receptor signaling pathway.

Troubleshooting_Workflow Start Suboptimal Biomarker Response Observed Check_Assay Review Assay Protocol and QC Data Start->Check_Assay Assay_OK Assay Validated? Check_Assay->Assay_OK Check_Meds Review Concomitant Medications Assay_OK->Check_Meds Yes Re_evaluate Re-evaluate Assay Assay_OK->Re_evaluate No Meds_OK Interacting Meds? Check_Meds->Meds_OK Check_Compliance Assess Patient Compliance Meds_OK->Check_Compliance No Modify_Meds Modify Medication Regimen Meds_OK->Modify_Meds Yes Compliance_OK Compliance Confirmed? Check_Compliance->Compliance_OK Consider_Bio Investigate Biological Resistance (PK/PD) Compliance_OK->Consider_Bio Yes Address_Compliance Address Compliance Issues Compliance_OK->Address_Compliance No

Caption: Troubleshooting workflow for suboptimal response.

References

Tildacerfont Clinical Trial Recruitment: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the recruitment for clinical trials of Tildacerfont for Congenal Adrenal Hyperplasia (CAH).

Frequently Asked Questions (FAQs)

Q1: We are experiencing slower than expected recruitment for our this compound trial. What are some common reasons for this?

A1: Slow recruitment in this compound clinical trials can stem from several factors. One significant challenge has been overly restrictive eligibility criteria. For instance, initial protocols for the CAHmelia-204 study had a narrow androstenedione (A4) inclusion criterion (≤1.5X the upper limit of normal), which limited the pool of eligible patients.[1] Additionally, as Congenital Adrenal Hyperplasia (CAH) is a rare disease, recruitment is inherently challenging due to a small and geographically dispersed patient population.[2][3]

Q2: What protocol amendments have been successfully implemented to accelerate this compound trial recruitment?

A2: To enhance patient recruitment for the CAHmelia-204 study, Spruce Biosciences implemented two key protocol changes. They broadened the androstenedione (A4) inclusion criterion from ≤1.5X to ≤2.5X the upper limit of normal (ULN). They also eliminated the requirement for patients to convert to a specific glucocorticoid regimen upon entering the study, allowing them to continue their existing treatment.[1] These changes were intended to increase the number of eligible patients and reduce the burden on participants.

Q3: We are observing low compliance with the study drug and/or the standard of care glucocorticoids. Is this a known issue in this compound trials?

A3: Yes, low compliance has been a significant challenge, particularly in studies involving patients with poor disease control. In the CAHmelia-203 trial, which enrolled adults with severe hyperandrogenemia, low compliance with both this compound and glucocorticoids was a primary reason for the study not meeting its primary efficacy endpoint.[4][5] Reports indicated that only about 50% of patients reported 80% or greater compliance, leading to lower-than-expected drug exposure.[4][5][6] This patient population is often described as "difficult-to-treat" with "challenging real-life compliance with daily GCs".[4][6]

Q4: How has the geographical distribution of trial sites impacted recruitment for this compound studies?

A4: To accelerate patient enrollment in the CAHmelia program, Spruce Biosciences significantly expanded the number of global trial sites, with plans to add up to 50 new sites for a total of up to 130 worldwide.[1][7] This strategy suggests that a limited number of initial sites may have been a bottleneck in accessing a sufficient number of patients for this rare disease.

Troubleshooting Guides

Issue: Difficulty meeting enrollment targets due to strict eligibility criteria.

Root Cause Analysis:

  • Narrow Biomarker Range: The initial androstenedione (A4) inclusion criteria may be too restrictive, excluding a significant portion of the real-world patient population.

  • Complex Treatment Regimen Requirements: Mandating a switch in glucocorticoid therapy can be a barrier for patients who are stable on their current regimen.

Troubleshooting Steps:

  • Re-evaluate Biomarker Cutoffs: Analyze screening data to determine if the current A4 inclusion criteria are a major driver of screen failures. Consider amending the protocol to a broader, yet still clinically relevant, range, as was done for the CAHmelia-204 trial (from ≤1.5X to ≤2.5X ULN).[1]

  • Simplify Glucocorticoid Requirements: Assess the necessity of a mandatory glucocorticoid conversion. Allowing patients to remain on their existing, stable glucocorticoid regimen can lower the barrier to participation.[1]

  • Consult with Principal Investigators: Engage with study investigators to gather their feedback on the stringency of the eligibility criteria and its impact on identifying suitable candidates.

Issue: Poor patient adherence to study medication and/or background therapy.

Root Cause Analysis:

  • Patient Population Characteristics: Patients with severe, poorly controlled CAH may have historical challenges with medication adherence.[4][5]

  • Treatment Fatigue: In a lifelong chronic condition like CAH, patients may experience burnout with complex treatment regimens.

  • Lack of Perceived Efficacy: If patients do not experience a noticeable improvement in their symptoms, their motivation to adhere to the study protocol may decrease.

Troubleshooting Steps:

  • Enhanced Patient Education: Implement more robust patient and family education programs at the start of and throughout the trial. This should emphasize the importance of adherence to both the investigational drug and their standard glucocorticoid therapy.

  • Simplify Dosing Regimens: If possible within the study protocol, simplify the dosing and administration schedule to reduce the burden on patients.

  • Regular Adherence Monitoring: Utilize patient diaries, pill counts, and potentially digital reminders to monitor and encourage adherence.

  • Frequent Patient Engagement: Increase the frequency of contact between the study site and the patient (e.g., phone calls, telehealth visits) to provide support and address any issues promptly.

Data Presentation

Table 1: Protocol Amendments to Enhance Recruitment in the CAHmelia-204 Trial

Protocol ParameterOriginal SpecificationAmended SpecificationRationale for Change
Androstenedione (A4) Inclusion Criterion ≤1.5X the upper limit of normal (ULN)≤2.5X the upper limit of normal (ULN)To increase the pool of eligible patients based on screening data.[1]
Glucocorticoid (GC) Regimen Mandatory conversion to a pre-defined GC regimenPatients allowed to continue their existing GC regimenTo reduce the burden on participants and make the trial more accessible.[1]

Table 2: Compliance Data from the CAHmelia-203 Trial

Compliance MetricReported PercentageImplication
Patients with ≥80% Compliance (Study Medication & GC) Approximately 50%Lower-than-expected drug exposure, contributing to the trial not meeting its primary endpoint.[4][5][6]

Experimental Protocols

While detailed, proprietary experimental protocols for the this compound clinical trials are not fully available in the public domain, the general methodology can be outlined based on publicly available information.

Protocol Outline: Phase 2b Study of this compound in Adults with Classic CAH (Similar to CAHmelia-203/204)

  • Patient Screening and Enrollment:

    • Confirm diagnosis of classic CAH due to 21-hydroxylase deficiency.

    • Assess baseline hormone levels, particularly androstenedione (A4), against the protocol's inclusion criteria.

    • Document the patient's current, stable glucocorticoid regimen.

    • Obtain informed consent.

  • Randomization and Blinding:

    • Patients are randomized in a double-blind fashion to receive either this compound at a specific dose or a placebo.

  • Treatment Period:

    • Patients self-administer the oral investigational drug or placebo once daily for a pre-specified duration (e.g., 12 or 24 weeks).

    • Patients continue their stable glucocorticoid therapy. In studies focused on GC reduction, a pre-defined algorithm for dose reduction may be implemented based on hormone level monitoring.

  • Efficacy and Safety Monitoring:

    • Regularly collect blood samples to measure levels of A4, ACTH, and other relevant hormones at specified time points (e.g., baseline, week 4, week 12).

    • Monitor for adverse events through patient reporting and clinical assessments.

    • Assess patient compliance with the investigational drug and glucocorticoid therapy.

  • Endpoint Analysis:

    • The primary endpoint is typically the change in A4 from baseline to a specific time point or the proportion of patients achieving a certain reduction in their glucocorticoid dose while maintaining androgen control.

    • Secondary endpoints may include changes in other hormone levels, safety, and tolerability.

Mandatory Visualization

Recruitment_Challenges cluster_protocol Protocol-Related Challenges cluster_patient Patient-Related Challenges cluster_operational Operational Challenges cluster_outcomes Consequences Strict_Criteria Strict Eligibility Criteria Slow_Recruitment Slow Recruitment Strict_Criteria->Slow_Recruitment GC_Conversion Mandatory GC Conversion GC_Conversion->Slow_Recruitment Low_Compliance Low Patient Compliance Endpoint_Failure Failure to Meet Endpoint Low_Compliance->Endpoint_Failure Rare_Disease Small, Dispersed Population Rare_Disease->Slow_Recruitment Limited_Sites Limited Trial Sites Limited_Sites->Slow_Recruitment Slow_Recruitment->Endpoint_Failure Experimental_Workflow start Patient Screening (Inclusion/Exclusion Criteria) informed_consent Informed Consent start->informed_consent randomization Randomization (this compound vs. Placebo) informed_consent->randomization treatment Treatment Period (Daily Dosing + Stable GC) randomization->treatment monitoring Efficacy & Safety Monitoring (Hormone Levels, AEs) treatment->monitoring monitoring->treatment Ongoing endpoint Primary Endpoint Analysis (Change in A4 or GC Dose) monitoring->endpoint end Study Completion endpoint->end

References

Tildacerfont Technical Support Center: Adrenal Insufficiency Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of tildacerfont and the potential for adrenal insufficiency. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to the hypothalamic-pituitary-adrenal (HPA) axis?

A1: this compound is a potent and highly selective, non-steroidal, oral antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2][3] The CRF1 receptor is predominantly expressed in the pituitary gland and is the primary regulator of the HPA axis.[1][2][3] In conditions like Congenital Adrenal Hyperplasia (CAH), impaired cortisol production leads to a lack of negative feedback to the hypothalamus and pituitary. This results in increased secretion of corticotropin-releasing factor (CRF) and, consequently, adrenocorticotropic hormone (ACTH).[2][4] this compound works by binding to and inhibiting the CRF1 receptor in the pituitary gland, which in turn reduces ACTH secretion.[5][6] This reduction in ACTH aims to decrease the overproduction of adrenal androgens, which are a key pathological feature of CAH.[2][6]

Q2: Is there a risk of inducing adrenal insufficiency with this compound?

A2: Based on extensive clinical trial data, this compound has been generally safe and well-tolerated.[3][6][7] No drug-related serious adverse events (SAEs) have been reported in completed studies.[1][2][7] The mechanism of action, which involves reducing ACTH, raises a theoretical concern about the potential for adrenal insufficiency. However, clinical studies in patients with CAH, who are already receiving glucocorticoid replacement therapy, have not shown evidence of this compound-induced adrenal insufficiency. One study in rodents suggested that chronic treatment with a CRF1 receptor antagonist did not hamper HPA axis activity or induce adrenal insufficiency in non-stressed conditions.[8]

Q3: What are the signs and symptoms of adrenal insufficiency that researchers should monitor for during their experiments?

A3: Researchers should be vigilant for the following signs and symptoms of adrenal insufficiency, which can be subtle and begin gradually:[9][10][11]

  • Early Symptoms:

    • Unusual or chronic fatigue[9][10]

    • Muscle weakness[9][10]

    • Loss of appetite and weight loss[9][10]

    • Abdominal pain, nausea, vomiting, or diarrhea[10][11]

    • Dizziness or lightheadedness, particularly when standing up (orthostatic hypotension)[9]

  • Later-Stage Symptoms:

    • Craving for salty foods[10][12]

    • Hypoglycemia (low blood sugar)[10]

    • Joint pain[10]

    • Irritability and depression[10]

In the context of a clinical research setting, any such observations should be documented and reported according to the study protocol.

Q4: What is the standard method for assessing adrenal function if adrenal insufficiency is suspected?

A4: The gold standard for diagnosing primary adrenal insufficiency is the ACTH stimulation test, also known as the cosyntropin stimulation test.[1][13] This test assesses the adrenal glands' ability to produce cortisol in response to ACTH.[1] A baseline blood sample is taken to measure cortisol levels, then a synthetic version of ACTH (cosyntropin) is administered, and blood cortisol levels are measured again at 30 and/or 60 minutes post-administration.[1]

Q5: How should researchers respond if a participant in a this compound study shows signs of adrenal insufficiency?

A5: If a study participant exhibits signs or symptoms of adrenal insufficiency, the following steps should be taken immediately:

  • Assess the participant's clinical stability. If they are acutely unwell, this constitutes a medical emergency (adrenal crisis) and immediate medical attention is required.[12]

  • Consult the study protocol and the principal investigator. The protocol will have specific guidelines for managing adverse events.

  • Consider performing an ACTH stimulation test to formally assess adrenal function, as outlined in the study's safety monitoring plan.

  • Review the participant's concomitant medications, particularly their glucocorticoid replacement dose, to ensure it is adequate.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Participant reports increased fatigue and muscle weakness.Could be a non-specific symptom or an early sign of adrenal insufficiency.1. Document the symptoms thoroughly.2. Assess for other signs of adrenal insufficiency (e.g., postural hypotension).3. Consult the study protocol for guidance on further assessment, which may include a morning cortisol level or an ACTH stimulation test.
Participant has a low morning cortisol level.May indicate adrenal suppression.1. This finding alone is not diagnostic of adrenal insufficiency.2. Proceed with a confirmatory ACTH stimulation test as per the study protocol.[14]
Participant has an abnormal ACTH stimulation test result.Suggests impaired adrenal reserve.1. The participant should be evaluated by an endocrinologist.2. Review the participant's glucocorticoid dosing to ensure it is adequate for their needs.3. Report the event as a serious adverse event if it meets the criteria.

Data from this compound Clinical Trials

The following table summarizes the effects of this compound on key HPA axis hormones in adults with classic congenital adrenal hyperplasia from Phase 2 studies.

Hormone Patient Group Dosage Duration Mean Maximum Reduction from Baseline Normalization Achieved Reference
ACTHPoor disease control (A4 > 2x ULN)400 mg QD12 weeks~80%60% of patients[4][9][14]
17-OHPPoor disease control (A4 > 2x ULN)400 mg QD12 weeksNot explicitly stated as a mean max reduction, but significant reductions observed.Not explicitly stated.[4][14]
Androstenedione (A4)Poor disease control (A4 > 2x ULN)400 mg QD12 weeks~80%40% of patients[4][9][14]

ULN = Upper Limit of Normal; QD = Once Daily

Experimental Protocols

ACTH (Cosyntropin) Stimulation Test Protocol

This protocol is a standard method for assessing adrenal function and is not specific to this compound studies but would be the appropriate test to use if adrenal insufficiency is suspected.

Objective: To assess the cortisol response of the adrenal glands to a synthetic ACTH analogue (cosyntropin).

Materials:

  • Cosyntropin (250 μg)

  • Sterile saline for reconstitution

  • Syringes for injection

  • Blood collection tubes (serum separator tubes)

  • Centrifuge

  • Equipment for cortisol analysis

Procedure:

  • Baseline Blood Draw: Draw a baseline blood sample for cortisol measurement. This is typically done in the morning.

  • Cosyntropin Administration: Administer 250 μg of cosyntropin intravenously (IV) or intramuscularly (IM).[5][13][15]

  • Post-Stimulation Blood Draws: Draw blood samples for cortisol measurement at 30 minutes and 60 minutes after the cosyntropin injection.[1][5][15]

  • Sample Processing: Allow blood to clot, then centrifuge to separate the serum.

  • Analysis: Analyze the serum samples for cortisol concentration.

Interpretation of Results:

  • Normal Response: A post-stimulation cortisol level of >18-20 μg/dL (or >500-550 nmol/L) is generally considered a normal response, ruling out primary adrenal insufficiency.[4][16]

  • Abnormal (Subnormal) Response: A peak cortisol level below this threshold suggests adrenal insufficiency.[13][16]

Visualizations

HPA_Axis_and_this compound Hypothalamus Hypothalamus CRF CRF Hypothalamus->CRF Pituitary Pituitary ACTH ACTH Pituitary->ACTH Adrenal_Gland Adrenal_Gland Cortisol Cortisol Adrenal_Gland->Cortisol Androgens Androgens Adrenal_Gland->Androgens CRF->Pituitary + ACTH->Adrenal_Gland + Cortisol->Hypothalamus - Cortisol->Pituitary - This compound This compound CRF1_Receptor CRF1 Receptor This compound->CRF1_Receptor

Caption: this compound's mechanism of action on the HPA axis.

ACTH_Stimulation_Test Start Start Baseline_Draw Baseline Blood Draw (Time 0 min) Start->Baseline_Draw Administer_Cosyntropin Administer 250µg Cosyntropin (IV/IM) Baseline_Draw->Administer_Cosyntropin Analyze Analyze Cortisol Levels Baseline_Draw->Analyze Wait_30 Wait 30 min Administer_Cosyntropin->Wait_30 Draw_30 30-min Blood Draw Wait_30->Draw_30 Wait_60 Wait 30 min Draw_30->Wait_60 Draw_30->Analyze Draw_60 60-min Blood Draw Wait_60->Draw_60 Draw_60->Analyze Interpret Interpret Results Analyze->Interpret Normal Normal Response (Cortisol >18-20 µg/dL) Interpret->Normal Adequate Stimulation Abnormal Abnormal Response (Cortisol <18-20 µg/dL) Interpret->Abnormal Inadequate Stimulation

References

Overcoming limitations in Tildacerfont research methodologies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming limitations in their tildacerfont research methodologies.

Troubleshooting Guides

In Vitro Assays

Issue 1: Inconsistent or No this compound-Mediated Inhibition in CRF1 Receptor Binding Assays

  • Question: My competitive binding assay with radiolabeled CRF and this compound shows inconsistent or no displacement of the radioligand. What could be the issue?

  • Answer:

    • Compound Integrity: Verify the integrity and concentration of your this compound stock solution. This compound is a small molecule and should be stored as recommended by the supplier, typically at -20°C or -80°C to prevent degradation.[1] Before the experiment, ensure it is completely solubilized in the appropriate solvent (e.g., DMSO).

    • Assay Buffer and Conditions: Ensure the assay buffer composition is optimal for CRF1 receptor binding. Check the pH, ionic strength, and presence of necessary co-factors. Review literature for established CRF1 receptor binding assay protocols to ensure your conditions are appropriate.

    • Receptor Source and Integrity: The source and quality of the CRF1 receptor are critical. If using cell membranes, ensure they were prepared from a cell line with high CRF1 receptor expression and were stored properly to maintain receptor integrity. Perform a saturation binding experiment with the radioligand to confirm the density and affinity of the receptors in your preparation.

    • Non-Specific Binding: High non-specific binding can mask the specific binding of this compound. Optimize the assay to minimize non-specific binding by including a suitable blocking agent (e.g., bovine serum albumin) and using appropriate washing steps.

    • Incubation Time and Temperature: Ensure the incubation time is sufficient to reach equilibrium. This can be determined through time-course experiments. The incubation temperature should also be optimized to ensure receptor stability and ligand binding.

Issue 2: High Variability in ACTH Secretion Assays

  • Question: I am using a pituitary cell line (e.g., AtT-20) to measure the effect of this compound on CRF-stimulated ACTH secretion, but my results have high variability. How can I improve this?

  • Answer:

    • Cell Health and Density: Ensure your cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can respond variably to stimuli.

    • CRF Stimulation: The concentration of CRF used to stimulate ACTH secretion is crucial. A full dose-response curve for CRF should be performed to determine the EC50 and use a concentration that gives a robust but not maximal response (typically EC80) for inhibition studies.

    • This compound Pre-incubation: The pre-incubation time with this compound before CRF stimulation is important. A sufficient pre-incubation period is necessary for this compound to occupy the CRF1 receptors. This time should be optimized (e.g., 30-60 minutes).

    • Assay Media: Serum in the culture media can contain factors that interfere with the assay. It is advisable to perform the stimulation in serum-free or low-serum media.

    • ACTH Detection Method: The method used to quantify ACTH (e.g., ELISA, RIA) should be validated for its sensitivity and specificity. Ensure the standard curve is accurate and reproducible.

    • Pipetting and Timing: Consistency in pipetting and timing of additions and incubations is critical for reducing variability in cell-based assays.

In Vivo and Preclinical Models

Issue 3: Lack of Efficacy or Unexpected Results in Animal Models of CAH

  • Question: I am not observing the expected reduction in adrenal androgens in my CAH mouse model after this compound administration. What should I consider?

  • Answer:

    • Pharmacokinetics and Dosing: this compound is cleared more rapidly in children than in adults, and similar pharmacokinetic differences may exist between species. Ensure the dose and dosing frequency are appropriate for the animal model being used. It may be necessary to perform pharmacokinetic studies in your specific model to determine the optimal dosing regimen. Recent clinical trial data suggests that higher doses and more frequent dosing might be necessary to achieve efficacy in CAH.[2]

    • Route of Administration: this compound is an oral antagonist. Ensure proper administration and consider potential issues with absorption in your animal model.

    • Animal Model Characteristics: The specific genetic background and pathophysiology of the CAH animal model can influence the response to treatment. Ensure the model accurately reflects the human disease in terms of HPA axis dysregulation.

    • Timing of Sample Collection: The timing of blood or tissue collection is critical for measuring hormone levels, which fluctuate throughout the day. Samples should be collected at consistent times relative to drug administration and the animal's circadian cycle.

    • Drug-Drug Interactions: Be aware of potential drug-drug interactions. This compound is a moderate inhibitor of CYP3A4, which could affect the metabolism of other compounds administered to the animals.[3]

Frequently Asked Questions (FAQs)

General

  • What is the mechanism of action of this compound?

    • This compound is a potent, selective, non-steroidal, oral antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[4][5][6][7] It binds to CRF1 receptors in the pituitary gland with high affinity, blocking the action of CRF and thereby reducing the secretion of adrenocorticotropic hormone (ACTH).[6][8] In conditions like congenital adrenal hyperplasia (CAH), this reduction in ACTH is expected to decrease the overproduction of adrenal androgens.[4][8]

  • What are the key biomarkers to measure the effect of this compound?

    • The primary biomarkers used to assess the efficacy of this compound are adrenocorticotropic hormone (ACTH), 17-hydroxyprogesterone (17-OHP), and androstenedione (A4).[6][8]

Experimental Design

  • What should I consider when designing an in vitro study with this compound?

    • Cell Line Selection: Choose a cell line that endogenously expresses the CRF1 receptor at sufficient levels for your assay (e.g., human pituitary adenoma cells) or a recombinant cell line stably overexpressing the CRF1 receptor.

    • Dose-Response: Perform a full dose-response curve for this compound to determine its IC50 for the inhibition of CRF-stimulated signaling.

    • Solubility and Stability: this compound is a second-generation CRF1 antagonist with improved solubility compared to first-generation compounds.[8] However, it is still important to ensure it remains in solution at the concentrations used in your experiments. Prepare fresh dilutions from a concentrated stock solution for each experiment.

    • Off-Target Effects: While this compound is reported to be highly selective for the CRF1 receptor, it is good practice to consider potential off-target effects, especially at high concentrations.[4][5] Consider including counterscreens against related receptors if your experimental system is sensitive to such effects.

  • What are the key considerations for in vivo studies?

    • Animal Model: Select a well-characterized animal model that is relevant to the disease you are studying (e.g., a genetic mouse model of CAH).

    • Pharmacokinetics: Characterize the pharmacokinetic profile of this compound in your chosen animal model to inform the dosing regimen.

    • Biomarker Measurement: Use validated methods for measuring ACTH and adrenal steroids in plasma or other relevant biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for steroid analysis.

    • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Data Interpretation

  • What do the recent clinical trial results for this compound suggest for my research?

    • Recent Phase 2b clinical trials (CAHmelia-203 and CAHmelia-204) for this compound in adults with classic CAH did not meet their primary endpoints for reducing androstenedione (A4) and glucocorticoid usage, respectively.[2] Furthermore, Spruce Biosciences has announced a winding down of its investment in this compound for CAH.[2] These outcomes suggest that the translation from preclinical findings to clinical efficacy for this compound in CAH is challenging. Researchers should interpret their preclinical data with caution and consider that higher doses or different dosing regimens may be needed to observe a therapeutic effect.[2]

Data Presentation

Table 1: Summary of this compound's Effect on Key Biomarkers in Adults with Classic CAH (Poor Disease Control at Baseline)

StudyTreatment DurationDoseMean Maximum Reduction in ACTHMean Maximum Reduction in 17-OHPMean Maximum Reduction in A4Normalization of ACTHNormalization of A4
Study 201[8][9]2 weeks200-1000 mg QD or 100-200 mg BID-59.4% to -28.4%-38.3% to 0.3%-24.2% to -18.1%Not ReportedNot Reported
Study 202[8][9]12 weeks400 mg QD~80%~80%~80%60% of patients40% of patients
Phase 2a[5]12 weeks400 mg QD74% (mean reduction)82% (mean reduction)55% (mean reduction)60% of patients40% of patients

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueNotes
FormulationOral tabletProvides a more consistent and predictable pharmacokinetic profile compared to a capsule formulation.[7][10]
Half-life~60 hours[3]
Time to Steady StateApproximately 14 days[7][10]
CYP InteractionModerate inhibitor of CYP3A4[3]May increase the plasma concentrations of drugs metabolized by CYP3A4.

Experimental Protocols

Protocol 1: General CRF1 Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity of this compound for the CRF1 receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human CRF1 receptor.

    • Radiolabeled CRF ligand (e.g., [125I]-Tyr-Sauvagine).

    • This compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).

    • Non-specific binding control (a high concentration of a non-radiolabeled CRF analog).

    • Glass fiber filters.

    • Scintillation counter.

  • Method:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and either this compound, binding buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Protocol 2: General In Vitro ACTH Secretion Assay

  • Objective: To evaluate the ability of this compound to inhibit CRF-stimulated ACTH secretion from pituitary cells.

  • Materials:

    • AtT-20 cells (mouse pituitary corticotroph tumor cell line).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • CRF peptide.

    • This compound.

    • Assay buffer (e.g., serum-free DMEM).

    • ACTH ELISA kit.

  • Method:

    • Plate AtT-20 cells in a 24- or 48-well plate and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

    • Stimulate the cells by adding CRF at a pre-determined concentration (e.g., EC80) to each well, except for the basal control wells.

    • Incubate for a specified time (e.g., 2-4 hours) at 37°C.

    • Collect the cell culture supernatant.

    • Measure the concentration of ACTH in the supernatant using an ACTH ELISA kit according to the manufacturer's instructions.

    • Plot the ACTH concentration against the logarithm of the this compound concentration to determine the IC50 for the inhibition of CRF-stimulated ACTH secretion.

Mandatory Visualizations

Tildacerfont_Signaling_Pathway CRF CRF CRF1_Receptor CRF1 Receptor CRF->CRF1_Receptor This compound This compound This compound->CRF1_Receptor G_Protein G-Protein (Gs/Gq) CRF1_Receptor->G_Protein AC Adenylyl Cyclase (AC) G_Protein->AC PLC Phospholipase C (PLC) G_Protein->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A (PKA) cAMP->PKA PKC Protein Kinase C (PKC) IP3_DAG->PKC ACTH_Synthesis_Secretion ACTH Synthesis & Secretion PKA->ACTH_Synthesis_Secretion PKC->ACTH_Synthesis_Secretion

Caption: this compound's mechanism of action in the pituitary.

Tildacerfont_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Start In Vitro binding_assay CRF1 Receptor Binding Assay start_invitro->binding_assay acth_assay ACTH Secretion Assay (e.g., AtT-20 cells) start_invitro->acth_assay data_analysis_invitro IC50 Determination binding_assay->data_analysis_invitro acth_assay->data_analysis_invitro end_invitro End In Vitro data_analysis_invitro->end_invitro start_invivo Start In Vivo (CAH Animal Model) dosing This compound Administration start_invivo->dosing sample_collection Plasma Collection dosing->sample_collection biomarker_analysis LC-MS/MS Analysis (ACTH, 17-OHP, A4) sample_collection->biomarker_analysis data_analysis_invivo Efficacy Assessment biomarker_analysis->data_analysis_invivo end_invivo End In Vivo data_analysis_invivo->end_invivo

Caption: A typical experimental workflow for this compound.

Caption: A logical approach to troubleshooting experiments.

References

Validation & Comparative

Validating Salivary Hormone Measurements in Tildacerfont Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of salivary hormone measurement techniques, with a focus on their application and validation in the clinical trials of Tildacerfont. This compound, a novel corticotropin-releasing factor type-1 (CRF1) receptor antagonist, has shown promise in the treatment of congenital adrenal hyperplasia (CAH) by reducing adrenal androgen production.[1][2] Accurate and reliable measurement of key hormones in a non-invasive manner is crucial for evaluating the efficacy and safety of such therapies. This document details the validated methods used in this compound trials and compares them with alternative techniques, supported by experimental data and protocols.

Executive Summary

In the pivotal Phase 2 clinical trials of this compound (SPR001-201), investigators successfully validated the use of salivary hormone measurements as a reliable, non-invasive method to assess therapeutic response.[3] The study employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to concurrently measure androstenedione (A4), 17-hydroxyprogesterone (17-OHP), and testosterone in both saliva and serum.[3] The results demonstrated a strong correlation between salivary and serum levels of A4 and 17-OHP, underscoring the utility of saliva as a viable matrix for monitoring these key biomarkers in CAH patients.

This guide will delve into the specifics of the LC-MS/MS methodology and compare its performance characteristics with those of enzyme-linked immunosorbent assays (ELISA), a common alternative. The evidence strongly supports LC-MS/MS as the superior method for salivary steroid hormone analysis due to its higher specificity and accuracy, which is critical in a clinical trial setting.[1][4][5]

This compound's Mechanism of Action and the HPA Axis

This compound acts as a potent and selective antagonist of the CRF1 receptor in the pituitary gland.[6][7][8] In conditions like CAH, a deficiency in cortisol production leads to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis. This results in the overproduction of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce excess androgens.[6][9][10] By blocking the CRF1 receptor, this compound interrupts this cascade, leading to a reduction in ACTH secretion and consequently, a decrease in the production of adrenal androgens like A4 and 17-OHP.[1][2][8]

HPA_Axis_and_this compound cluster_pituitary Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary CRF (+) Adrenal Adrenal Gland Pituitary->Adrenal ACTH (+) Cortisol Cortisol Adrenal->Cortisol Androgens Excess Androgens (A4, 17-OHP) Adrenal->Androgens Cortisol->Hypothalamus (-) Cortisol->Pituitary This compound This compound CRF1_Receptor CRF1 Receptor This compound->CRF1_Receptor Blocks

Figure 1. this compound's mechanism of action on the HPA axis.

Comparison of Salivary Hormone Measurement Methods

The choice of analytical method is critical for the accurate quantification of salivary hormones, which are present in much lower concentrations than in serum. The two primary methods are LC-MS/MS and immunoassays (e.g., ELISA).

FeatureLC-MS/MS (as used in this compound Trials)Immunoassay (ELISA)
Principle Separation by chromatography, detection by mass-to-charge ratio.Antibody-antigen binding with enzymatic colorimetric detection.
Specificity High; directly measures the molecule of interest. Minimal cross-reactivity.[4][5]Variable; potential for cross-reactivity with structurally similar steroids.[1][5]
Sensitivity High; can detect very low hormone concentrations (pg/mL).[11]Generally good, but may be limited for low-concentration hormones.
Accuracy High; considered the "gold standard" for steroid hormone measurement.[1][5]Can be affected by cross-reactivity, leading to over or underestimation.[5]
Multiplexing Can simultaneously measure multiple analytes in a single run.[11]Typically measures a single analyte per assay.
Validation in this compound Trials Validated for salivary A4, 17-OHP, and testosterone with good serum correlation.[3]Not used in the primary analysis of the this compound trials.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are representative protocols for LC-MS/MS and ELISA for the measurement of salivary hormones.

Salivary Hormone Analysis by LC-MS/MS (Representative Protocol)

This protocol is based on established methods for the sensitive quantification of multiple steroid hormones in saliva and is representative of the approach used in the this compound trials.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Saliva Collection (Passive Drool) s2 Centrifugation (1500 x g, 15 min) s1->s2 s3 Internal Standard Spiking s2->s3 s4 Liquid-Liquid Extraction (e.g., with MTBE) s3->s4 s5 Evaporation & Reconstitution s4->s5 a1 Injection into LC System s5->a1 a2 Chromatographic Separation (e.g., C18 column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Spectrometry (MRM mode) a3->a4 d1 Peak Integration a4->d1 d2 Quantification (vs. Calibration Curve) d1->d2

Figure 2. General workflow for salivary hormone analysis by LC-MS/MS.

Methodology:

  • Sample Collection: Saliva samples are collected by passive drool into polypropylene tubes to avoid steroid adsorption.

  • Sample Preparation:

    • Samples are centrifuged to remove mucins and other particulate matter.

    • A known amount of a deuterated internal standard for each analyte is added to the saliva sample.

    • The hormones are extracted from the saliva using a liquid-liquid extraction procedure, for example, with methyl tert-butyl ether (MTBE).

    • The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a solution compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected into a liquid chromatography system.

    • The analytes are separated on a reverse-phase column (e.g., C18).

    • The separated analytes are then introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the target hormones and their internal standards.

  • Data Analysis:

    • The area under the curve for the chromatographic peaks of each analyte and its internal standard are integrated.

    • A calibration curve is generated using standards of known concentrations, and the concentration of the hormones in the saliva samples is calculated.

Salivary Hormone Analysis by ELISA (Representative Protocol)

This protocol is based on commercially available competitive ELISA kits for salivary androstenedione.

Methodology:

  • Sample Collection: Saliva samples are collected and centrifuged as described for the LC-MS/MS protocol.

  • Assay Procedure:

    • Standards, controls, and saliva samples are pipetted into the wells of a microplate pre-coated with a specific antibody.

    • An enzyme-conjugated form of the hormone is added to each well. This competes with the hormone in the sample for binding to the antibody on the well.

    • The plate is incubated to allow for competitive binding.

    • The wells are washed to remove any unbound components.

    • A substrate solution is added, which reacts with the enzyme on the bound conjugate to produce a color change.

    • A stop solution is added to terminate the reaction.

    • The optical density of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis:

    • The concentration of the hormone in the samples is inversely proportional to the intensity of the color.

    • A standard curve is generated, and the hormone concentrations in the samples are determined by interpolation.

Quantitative Data Comparison

The following table summarizes the performance characteristics of LC-MS/MS and ELISA for the measurement of key salivary hormones.

ParameterLC-MS/MS (for Salivary Steroids)ELISA (for Salivary Steroids)
Lower Limit of Quantification (LLOQ) Androstenedione: 6.81 pmol/L[11] 17-OHP: 23.7 pmol/L[11] Testosterone: 3.40 pmol/L[11]Androstenedione: Typically in the low pg/mL range. 17-OHP: ~3.0 pg/mL. Testosterone: ~6.1 pg/mL.
Accuracy (% Recovery) Typically 83-106%[11]Can be variable and method-dependent.
Precision (%CV) Intra- and inter-assay CVs are generally low.Intra- and inter-assay CVs are generally acceptable but can be higher than LC-MS/MS.
Serum-Saliva Correlation (from this compound trial) Androstenedione (A4): r = 0.80 (p<0.001) 17-OHP: r = 0.80 (p<0.001) Testosterone: r = 0.67 (p<0.001)Not reported in the this compound trials. Generally lower than LC-MS/MS for some steroids.[5]

Conclusion and Recommendations

The data from the this compound clinical trials provide strong evidence for the validation of salivary hormone measurement as a reliable and non-invasive tool for assessing treatment response in patients with CAH. The use of LC-MS/MS for the analysis of salivary androstenedione and 17-OHP demonstrated a high correlation with serum levels, confirming the utility of this methodology.

For researchers and drug development professionals working in endocrinology, particularly in the context of adrenal disorders, the following recommendations are made:

  • Prioritize LC-MS/MS for Salivary Steroid Analysis: Given its superior specificity, accuracy, and ability to perform multiplex analysis, LC-MS/MS should be the method of choice for the quantitative analysis of salivary steroid hormones in clinical research and trials.

  • Careful Validation is Essential: Regardless of the method chosen, rigorous validation, including the assessment of accuracy, precision, and correlation with serum levels, is paramount.

  • Standardize Sample Collection: The use of appropriate collection devices (e.g., polypropylene tubes) and procedures (e.g., passive drool) is critical to minimize pre-analytical errors.

The successful implementation of salivary hormone monitoring in the this compound program serves as a valuable case study, paving the way for the broader adoption of this patient-friendly approach in endocrine research and clinical practice.

References

Tildacerfont Clinical Trial Outcomes: A Meta-analysis and Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the clinical trial performance of tildacerfont, a novel CRF1 receptor antagonist, in the treatment of Congenital Adrenal Hyperplasia (CAH) and Polycystic Ovary Syndrome (PCOS).

This guide provides a meta-analysis of available clinical trial data for this compound, comparing its efficacy and safety against established treatment modalities. Detailed experimental protocols for key assays, signaling pathway diagrams, and structured data tables are included to facilitate in-depth understanding and comparative evaluation.

Introduction

This compound (SPR001) is an oral, selective, non-steroidal corticotropin-releasing factor type-1 (CRF1) receptor antagonist.[1] By blocking the CRF1 receptor in the pituitary gland, this compound aims to reduce the secretion of adrenocorticotropic hormone (ACTH), thereby decreasing the overproduction of adrenal androgens, a hallmark of Congenital Adrenal Hyperplasia (CAH).[1] This mechanism of action presents a potential alternative to the current standard of care for CAH, which involves lifelong supraphysiologic doses of glucocorticoids to suppress ACTH.[1][2] The therapeutic potential of this compound is also being explored in Polycystic Ovary Syndrome (PCOS), where adrenal androgen excess can contribute to the clinical presentation.[3]

Mechanism of Action: The Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound's therapeutic rationale is rooted in its ability to modulate the Hypothalamic-Pituitary-Adrenal (HPA) axis. In CAH, a deficiency in cortisol production leads to a loss of negative feedback on the hypothalamus and pituitary, resulting in chronically elevated CRF and ACTH levels. This, in turn, drives adrenal hyperplasia and the shunting of steroid precursors towards androgen synthesis. This compound acts by antagonizing the CRF1 receptor on the pituitary corticotrophs, thereby dampening the stimulatory effect of CRF on ACTH release.

HPA_Axis cluster_cah Pathology in CAH Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary CRF (+) Adrenal Adrenal Cortex Pituitary->Adrenal ACTH (+) Cortisol Reduced Cortisol Adrenal->Cortisol Androgens Excess Adrenal Androgens Adrenal->Androgens Cortisol->Hypothalamus (-) Cortisol->Pituitary (-) This compound This compound This compound->Pituitary CRF1 Receptor Antagonism (-)

Diagram 1: this compound's Mechanism of Action on the HPA Axis.

This compound in Congenital Adrenal Hyperplasia (CAH): A Review of Clinical Trial Data

Several clinical trials have evaluated the efficacy and safety of this compound in adults and children with classic CAH. The primary endpoints in these studies have typically focused on the reduction of key biomarkers of adrenal androgen excess, such as androstenedione (A4) and 17-hydroxyprogesterone (17-OHP), and the potential for reducing glucocorticoid (GC) dosage.

Phase 2 Clinical Trials in Adults with CAH

Two key open-label Phase 2 studies, SPR001-201 and SPR001-202, provided the initial proof-of-concept for this compound in adults with classic 21-hydroxylase deficiency (21OHD).[1]

Table 1: Summary of Phase 2 Clinical Trial Outcomes for this compound in Adults with CAH

StudyNTreatmentDurationKey Efficacy OutcomesSafety and Tolerability
SPR001-201 19This compound 200-1000 mg QD or 100-200 mg BID2 weeks per doseReductions from baseline in ACTH (-59.4% to -28.4%), 17-OHP (-38.3% to 0.3%), and A4 (-24.2% to -18.1%) in patients with baseline A4 >2x ULN.[1]Generally well-tolerated. Common adverse events (AEs) included headache (7.1%) and upper respiratory tract infection (7.1%).[1]
SPR001-202 11This compound 400 mg QD12 weeksIn patients with baseline A4 >2x ULN, ~80% maximum mean reductions in ACTH, 17-OHP, and A4. Normalization of ACTH and A4 in 60% and 40% of patients, respectively.[1][2]Consistent with SPR001-201. No serious adverse events reported.[2]
Later-Stage Clinical Trials in Adults and Pediatrics with CAH

The CAHmelia program, consisting of the CAHmelia-203 and CAHmelia-204 studies, and the pediatric CAHptain-205 study, further investigated this compound's potential.

Table 2: Summary of Later-Stage Clinical Trial Outcomes for this compound in CAH

StudyPopulationNPrimary EndpointKey Outcomes
CAHmelia-203 Adults with severe hyperandrogenemia96Change in A4 from baseline to week 12Did not meet primary endpoint. Placebo-adjusted reduction in A4 of -2.6% (p=non-significant). Low compliance was a noted issue.[4]
CAHmelia-204 Adults on supraphysiologic GC doses100Absolute change in daily GC dose from baseline at week 24Did not meet primary endpoint. Placebo-adjusted reduction in daily GC dose of 0.7mg HCe (p=0.7).[5][6]
CAHptain-205 Children and adults (2-17 years and older)30Safety, PK, and change in androgen levelsThis compound was generally safe and well-tolerated. A trend of larger reductions in A4 was observed with higher, twice-daily doses. 73% of all patients met the efficacy endpoint of A4 or GC reduction from baseline at 12 weeks.[4][5]

This compound in Polycystic Ovary Syndrome (PCOS)

The Phase 2 POWER study evaluated this compound in women with PCOS and elevated adrenal androgens.

Table 3: Summary of Phase 2 POWER Study Outcomes for this compound in PCOS

StudyPopulationNTreatmentDurationKey Efficacy Outcomes
POWER Women with PCOS and elevated DHEAS27This compound up to 200 mg daily12 weeksIn women with elevated baseline DHEAS, a significant reduction in DHEAS was observed compared to placebo (-12.4% vs. +5.7%, p=0.020). A significant increase in SHBG was also noted (+32.9% vs. -8.1%, p=0.012).

Comparison with Standard of Care

Congenital Adrenal Hyperplasia

The current standard of care for classic CAH is lifelong glucocorticoid replacement therapy (e.g., hydrocortisone, prednisone) to replace cortisol and suppress ACTH, often in combination with mineralocorticoid therapy (fludrocortisone) for salt-wasting forms.[7][8] The primary challenge with this approach is the narrow therapeutic window, where doses sufficient to suppress adrenal androgens are often supraphysiologic, leading to long-term side effects such as Cushing's syndrome, osteoporosis, and metabolic complications.[1][8]

This compound, by offering a non-steroidal mechanism to control androgen excess, has the potential to allow for the use of lower, more physiologic doses of glucocorticoids, thereby mitigating their long-term adverse effects.[1] However, the CAHmelia-204 study did not demonstrate a statistically significant reduction in GC use at the dose studied.[5][6] The results of the CAHptain-205 study suggest that higher and more frequent dosing may be necessary to achieve this goal.[5]

Polycystic Ovary Syndrome

Treatment for PCOS is multifaceted and symptomatic, often involving lifestyle modifications and pharmacological interventions to address irregular menstruation, hirsutism, and infertility.[6][9] Combined oral contraceptives are a common first-line treatment for menstrual irregularities and hyperandrogenism.[10] For women with insulin resistance, metformin may be used.[9] this compound's targeted approach to reducing adrenal androgens could offer a novel therapeutic avenue for a subset of women with PCOS where adrenal hyperandrogenism is a significant contributor to their phenotype.

Experimental Protocols

Detailed experimental protocols for the quantification of steroid hormones are critical for the interpretation and comparison of clinical trial data. While specific standard operating procedures from the this compound trials are not publicly available, the following represents a standard methodology for steroid hormone analysis in clinical research settings.

Experimental Workflow: Steroid Hormone Quantification by LC-MS/MS

experimental_workflow start Serum/Plasma Sample Collection extraction Solid Phase Extraction (SPE) - Addition of internal standards - Protein precipitation - Elution of analytes start->extraction chromatography Ultra-Performance Liquid Chromatography (UPLC) - Separation on a C18 column - Gradient elution extraction->chromatography detection Tandem Mass Spectrometry (MS/MS) - Electrospray ionization (ESI) - Multiple Reaction Monitoring (MRM) chromatography->detection quantification Data Analysis - Integration of chromatographic peaks - Calibration curve generation - Concentration calculation detection->quantification end Reported Hormone Levels quantification->end

Diagram 2: A typical workflow for steroid hormone analysis.

Methodology for ACTH, 17-OHP, and Androstenedione Measurement:

  • Analyte: Adrenocorticotropic hormone (ACTH), 17-hydroxyprogesterone (17-OHP), Androstenedione (A4).

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid hormone analysis due to its high specificity and sensitivity, minimizing cross-reactivity issues common with immunoassays.[8][11][12]

  • Sample Preparation:

    • A defined volume of serum or plasma is aliquoted.

    • An internal standard (a stable isotope-labeled version of the analyte) is added to each sample to account for matrix effects and variations in extraction efficiency.[8]

    • Proteins are precipitated using a solvent such as methanol.[8]

    • The supernatant is subjected to solid-phase extraction (SPE) to isolate the steroids of interest and remove interfering substances.[8]

    • The purified extract is evaporated to dryness and reconstituted in a mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Separation:

    • An ultra-performance liquid chromatography (UPLC) system with a C18 reverse-phase column is typically used to separate the different steroid hormones based on their hydrophobicity.[12]

    • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium fluoride) is employed.[12]

  • Mass Spectrometric Detection:

    • The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored, ensuring high selectivity.[12]

  • Quantification:

    • The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analyte in a surrogate matrix (e.g., stripped serum).[8]

Conclusion and Future Directions

The clinical development of this compound has provided valuable insights into the potential of CRF1 receptor antagonism as a therapeutic strategy for disorders of adrenal androgen excess. In adults with CAH, while early Phase 2 studies showed promise in reducing key hormone biomarkers, later-stage trials did not meet their primary endpoints of A4 reduction in severely affected patients or glucocorticoid dose reduction.[1][4][6] The pediatric data from the CAHptain-205 study, however, suggest that a different dosing regimen (higher and more frequent) might be required for efficacy.[5] In PCOS, this compound has demonstrated a potential role in reducing adrenal androgen levels in a specific subset of patients.

Future research should focus on dose-optimization studies in both adult and pediatric CAH populations to determine if a more robust clinical benefit can be achieved. Further investigation into the specific PCOS phenotypes that are most likely to respond to this compound is also warranted. While the initial late-stage results in adults with CAH were not as strong as anticipated, the data generated from these trials will be instrumental in guiding the future development of novel therapies for these complex endocrine disorders. The discontinuation of the CAHmelia and CAHptain trials by Spruce Biosciences underscores the challenges in developing new treatments for rare diseases, but the scientific rationale for targeting the HPA axis in conditions of androgen excess remains a compelling area for further exploration.

References

Tildacerfont for Congenital Adrenal Hyperplasia: A Cost-Effectiveness Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-effectiveness analysis of tildacerfont, an investigational corticotropin-releasing factor type 1 (CRF1) receptor antagonist, for the treatment of classic Congenital Adrenal Hyperplasia (CAH). The analysis is based on available clinical trial data for this compound and is presented in comparison to the current standard of care, glucocorticoid therapy, and another investigational CRF1 receptor antagonist, crinecerfont.

Executive Summary

Congenital Adrenal Hyperplasia (CAH) is a rare genetic disorder that necessitates lifelong treatment with supraphysiologic doses of glucocorticoids (GCs). While essential for survival, this standard of care is associated with a significant long-term burden of comorbidities and substantial healthcare costs.[1][2][3] this compound, developed by Spruce Biosciences, aimed to address this unmet need by reducing the required GC dose. However, pivotal clinical trials for this compound in CAH have yielded mixed results, with key studies not meeting their primary endpoints for androgen reduction or GC dose reduction. In contrast, another investigational agent in the same class, crinecerfont, has demonstrated success in Phase 3 trials, achieving significant reductions in GC dosage while maintaining androgen control.[4][5]

This guide will objectively present the available data to inform an evidence-based perspective on the potential cost-effectiveness of this compound, contextualized by its clinical trial outcomes and the broader landscape of CAH treatment.

Mechanism of Action and Therapeutic Rationale

CAH is characterized by a deficiency in an enzyme required for cortisol synthesis, leading to an overproduction of androgens driven by excess adrenocorticotropic hormone (ACTH).[6] The therapeutic goal for novel non-steroidal therapies like this compound is to modulate the hypothalamic-pituitary-adrenal (HPA) axis to reduce ACTH, thereby lowering adrenal androgen levels and enabling a reduction in the supraphysiologic GC doses to more physiologic levels.[7] this compound is a selective CRF1 receptor antagonist that binds to receptors in the pituitary gland, aiming to decrease ACTH secretion.[6]

Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary CRH (+) Adrenal_Gland Adrenal_Gland Pituitary->Adrenal_Gland ACTH (+) Glucocorticoids Glucocorticoids Adrenal_Gland->Glucocorticoids Synthesis Androgens Androgens Adrenal_Gland->Androgens Synthesis This compound This compound This compound->Pituitary Blocks CRF1 Receptor Glucocorticoids->Hypothalamus (-) Glucocorticoids->Pituitary (-)

Diagram 1: this compound's Mechanism of Action in the HPA Axis.

Clinical Efficacy and Safety Profile of this compound

The clinical development of this compound for CAH has involved several Phase 2 studies. While earlier, smaller studies showed promise in reducing key biomarkers, the larger, pivotal trials did not meet their primary endpoints.

Summary of Key Clinical Trial Results
Trial Phase Patient Population Primary Endpoint Key Outcomes Reference
SPR001-201 & SPR001-202 2aAdults with classic CAHSafety and efficacy (biomarker reduction)Reductions from baseline in ACTH, 17-OHP, and A4 observed, particularly in patients with poor disease control at baseline. Generally well-tolerated.[6][8][9]
CAHmelia-203 2bAdults with classic CAH and severe hyperandrogenemiaDose-response for change in androstenedione (A4) from baseline to week 12Did not meet primary endpoint. A 200mg daily dose showed a non-significant placebo-adjusted reduction in A4. Low compliance was noted as a potential factor.[10]
CAHmelia-204 2bAdults with classic CAH on supraphysiologic GC doses with normal/near-normal A4Absolute change in daily GC dose from baseline at week 24Did not meet primary endpoint. A 200mg daily dose demonstrated a non-significant placebo-adjusted reduction in GC dose. The trial was subsequently discontinued.
CAHptain-205 2Children and adults with classic CAHSafety, pharmacokinetics, and changes in androgen levelsThis compound was generally safe and well-tolerated. A trend of larger reductions in A4 was observed with higher, twice-daily doses, suggesting that the initial dosing regimens in other trials may have been insufficient.
Safety and Tolerability

Across the clinical trial program, this compound has been generally reported as safe and well-tolerated, with most adverse events being mild to moderate. No drug-related serious adverse events have been frequently reported in the completed studies.

Cost-Effectiveness Analysis

A formal cost-effectiveness analysis of this compound has not been published. Given the clinical trial outcomes, a traditional cost-effectiveness evaluation is challenging. However, a qualitative and comparative analysis can be constructed by examining the economic burden of the current standard of care and the potential economic impact of a successful glucocorticoid-sparing therapy.

Economic Burden of Current Standard of Care (Glucocorticoid Therapy)

The lifelong use of supraphysiologic doses of glucocorticoids in CAH is associated with a significant economic burden, primarily driven by the management of long-term comorbidities.

Cost Driver Description Supporting Data
Direct Medical Costs Frequent physician visits, laboratory monitoring, and hospitalizations for adrenal crises.Annual healthcare costs for CAH patients are significantly higher than for matched controls.[1][2] Total annual healthcare expenditures for CAH patients were estimated to be substantially higher than for matched controls without the condition.[11]
Comorbidity Management Treatment of GC-induced conditions such as osteoporosis, diabetes, cardiovascular disease, obesity, and mental health disorders.Long-term GC use is a major risk factor for these costly chronic conditions.[12][13]
Indirect Costs Reduced productivity, caregiver burden, and diminished health-related quality of life.The burden on patients and their families is substantial, though not always captured in direct cost analyses.[2]
Comparative Efficacy with an Alternative Novel Therapy

Crinecerfont (Neurocrine Biosciences), another CRF1 receptor antagonist, has demonstrated positive results in its Phase 3 clinical trials, providing a benchmark for the potential of this drug class.

Feature This compound (Spruce Biosciences) Crinecerfont (Neurocrine Biosciences)
Mechanism of Action CRF1 Receptor AntagonistCRF1 Receptor Antagonist
Pivotal Trial Primary Endpoint (Adults) Not Met (A4 reduction in CAHmelia-203; GC reduction in CAHmelia-204)Met (Statistically significant reduction in daily GC dose while maintaining androgen control)[4]
Pivotal Trial Primary Endpoint (Pediatrics) N/A (Phase 2 data suggests higher doses may be needed)Met (Statistically significant reduction in mean GC dose)[5]
Development Status for CAH Investment being wound down following trial resultsNew Drug Applications submitted to the FDA with Priority Review[14]
Projected Cost-Effectiveness of this compound

Based on the available evidence, a strong case for the cost-effectiveness of this compound for CAH cannot be made at this time due to the failure to meet primary endpoints in pivotal trials. A therapy that does not demonstrate a significant and consistent ability to reduce glucocorticoid dosage would not be expected to offset the high costs associated with the long-term complications of standard care. The potential for higher, more frequent dosing to be effective, as suggested by the CAHptain-205 study, would also increase the cost of the drug itself, further complicating the cost-effectiveness equation.

Experimental Protocols

The methodologies for the key clinical trials of this compound provide insight into how its efficacy and safety were assessed.

CAHmelia-203 Experimental Workflow

cluster_0 CAHmelia-203 Protocol Enrollment Enrollment of Adults with Classic CAH and Severe Hyperandrogenemia (High A4) Screening 6-Week Blinded Placebo Run-in (Assess GC Adherence) Enrollment->Screening Randomization Randomization (1:1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Tilda50 This compound 50mg QD Randomization->Tilda50 Tilda100 This compound 100mg QD Randomization->Tilda100 Tilda200 This compound 200mg QD Randomization->Tilda200 Treatment 12-Week Treatment Period Endpoint Primary Endpoint Assessment: Change in A4 from Baseline at Week 12 Treatment->Endpoint Placebo->Treatment Tilda50->Treatment Tilda100->Treatment Tilda200->Treatment

Diagram 2: CAHmelia-203 Experimental Workflow.
CAHmelia-204 Experimental Workflow

cluster_1 CAHmelia-204 Protocol Enrollment Enrollment of Adults with Classic CAH on Supraphysiologic GC with Controlled A4 Randomization Randomization (1:1) Enrollment->Randomization Placebo Placebo + GC Tapering Algorithm Randomization->Placebo Tilda200 This compound 200mg QD + GC Tapering Algorithm Randomization->Tilda200 Treatment 24-Week Double-Blind Treatment Endpoint Primary Endpoint Assessment: Absolute Change in Daily GC Dose at Week 24 Treatment->Endpoint Placebo->Treatment Tilda200->Treatment OpenLabel 52-Week Open-Label Extension (All Patients on this compound) Endpoint->OpenLabel

Diagram 3: CAHmelia-204 Experimental Workflow.

Conclusion

The therapeutic rationale for a glucocorticoid-sparing agent in the treatment of CAH is strong, given the significant humanistic and economic burden of the current standard of care.[1][2] While this compound, a CRF1 receptor antagonist, showed initial promise in early-phase studies, it failed to meet its primary endpoints in two pivotal Phase 2b trials, CAHmelia-203 and CAHmelia-204. Consequently, a favorable cost-effectiveness profile for this compound in CAH cannot be substantiated with the current data. The success of a competing drug in the same class, crinecerfont, in demonstrating statistically significant glucocorticoid dose reduction highlights the potential of this therapeutic approach, but also underscores the challenges in translating mechanism of action into clinical efficacy.[4][5] Future research into alternative dosing regimens for this compound, as suggested by the CAHptain-205 study, would be necessary to re-evaluate its potential clinical and economic value. However, with the discontinuation of key trials and the winding down of investment, the path forward for this compound in CAH appears limited.

References

Tildacerfont in Classic Congenital Adrenal Hyperplasia: A Cross-Study Comparison of Clinical Trial Results in Adult and Pediatric Populations

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the clinical trial data for tildacerfont, a novel corticotropin-releasing factor type-1 (CRF1) receptor antagonist, reveals varying efficacy and safety profiles across different patient populations with classic congenital adrenal hyperplasia (CAH). This guide provides a comprehensive comparison of the results from key clinical trials in adults and children, offering valuable insights for researchers, scientists, and drug development professionals.

Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and subsequent adrenal androgen overproduction. The current standard of care involves lifelong supraphysiologic doses of glucocorticoids to suppress excess androgen production, which can be associated with significant long-term side effects. This compound offers a novel, non-steroidal approach by targeting the CRF1 receptor in the pituitary, thereby reducing adrenocorticotropic hormone (ACTH) secretion and, consequently, adrenal androgen production.[1][2]

This guide synthesizes data from key clinical trials of this compound in both adult and pediatric patients with classic CAH, presenting a comparative analysis of experimental protocols, efficacy outcomes, and safety data.

Signaling Pathway and Experimental Workflow

This compound acts on the HPA axis by blocking the CRF1 receptor on the anterior pituitary. This mechanism of action is central to its therapeutic effect in CAH. The following diagram illustrates the HPA axis and the point of intervention for this compound.

HPA_Axis cluster_pituitary Hypothalamus Hypothalamus CRF CRF Hypothalamus->CRF Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH CRF1R CRF1 Receptor AdrenalCortex Adrenal Cortex Cortisol Cortisol (Deficient in CAH) AdrenalCortex->Cortisol Androgens Adrenal Androgens (Excess in CAH) AdrenalCortex->Androgens CRF->Pituitary ACTH->AdrenalCortex Cortisol->Hypothalamus (-) Cortisol->Pituitary (-) This compound This compound This compound->CRF1R blocks Feedback Negative Feedback Clinical_Trial_Workflow Screening Screening Baseline Baseline Assessment Screening->Baseline Randomization Randomization (if applicable) Baseline->Randomization Treatment Treatment Period (this compound or Placebo) Randomization->Treatment FollowUp Follow-up Assessments Treatment->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Tildacerfont in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical information for the proper disposal of Tildacerfont, an investigational corticotropin-releasing factor type 1 (CRF1) receptor antagonist. As a research chemical and investigational drug, this compound requires careful handling and disposal to ensure personnel safety and environmental protection. Adherence to these guidelines is paramount for maintaining a safe laboratory environment and complying with regulatory standards.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of pharmaceutical compounds and chemical waste in a research setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.[1][2][3]

Core Principles of this compound Disposal

The primary principle for managing laboratory waste is to have a disposal plan before any research activity begins.[4] For investigational compounds like this compound, this involves treating it as a potentially hazardous chemical. The disposal process must align with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][3]

Key steps include:

  • Waste Characterization: Determine if the waste is hazardous.

  • Segregation: Keep different types of chemical waste separate.

  • Containment: Use appropriate, sealed, and labeled containers.

  • Disposal: Arrange for pickup and disposal through your institution's EHS-approved waste management vendor.

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5][6]

Quantitative Data for Waste Characterization

To determine if a chemical waste, including unused this compound, is hazardous, it is assessed against several characteristics. The following table summarizes the defining properties of hazardous waste as outlined by the Environmental Protection Agency (EPA).

Hazardous CharacteristicDefining CriteriaExamples of Non-Compliant Waste
Ignitability Liquid with a flash point < 140°F (< 60°C); solid capable of spontaneous combustion; oxidizer.Ethanol, acetone, xylene, sodium nitrate
Corrosivity Aqueous solution with a pH ≤ 2 or ≥ 12.5.Hydrochloric acid, sodium hydroxide
Reactivity Unstable under normal conditions; may react violently with water; may generate toxic gases.Sodium metal, potassium cyanide, picric acid
Toxicity Contains certain toxic chemicals at or above specified concentrations (as determined by the Toxicity Characteristic Leaching Procedure - TCLP).Wastes containing heavy metals, certain pesticides, or solvents like benzene.

This table is a summary of RCRA characteristics. Your EHS office will provide guidance on classifying this compound waste.[5][7]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a detailed methodology for the safe disposal of this compound.

Protocol 1: Disposal of Unused or Expired this compound (Solid)
  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Segregation: Do not mix this compound with other chemical waste unless instructed to do so by your EHS department. Incompatible chemicals can react violently.[4][8]

  • Containment:

    • Place the solid this compound waste into a designated, sealable, and chemically compatible waste container. Plastic containers are often preferred.[5]

    • Ensure the container is in good condition, with no cracks or deterioration, and has a secure screw cap.[8]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."

    • Include the full chemical name ("this compound"), the quantity, and the date the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][8] This area must be at or near the point of generation.

    • Ensure the container remains closed except when adding waste.

  • Disposal Request:

    • Once the container is full or you have no further need to accumulate this waste, contact your institution's EHS department to arrange for a pickup.[5] They will manage the final disposal, which is typically incineration for pharmaceutical waste.[1][9]

Protocol 2: Disposal of this compound Solutions and Contaminated Materials
  • PPE: Wear appropriate PPE as described in Protocol 1.

  • Waste Segregation:

    • Collect aqueous and organic solvent solutions of this compound in separate, designated liquid waste containers.

    • Do not mix halogenated and non-halogenated solvents.[4][10]

  • Containment of Liquids:

    • Use a chemically compatible container with a secure, leak-proof lid.

    • Leave at least one inch of headspace in the container to allow for expansion.[8]

  • Containment of Contaminated Solids:

    • Items such as gloves, pipette tips, and weighing papers that are contaminated with this compound should be collected in a separate, clearly labeled solid waste container.[10]

  • Labeling: Label all waste containers as "Hazardous Waste" with the full chemical name, solvent composition (if applicable), concentration, and accumulation start date.

  • Storage: Store in the designated SAA, ensuring incompatible waste streams are physically separated.[8]

  • Disposal Request: Contact EHS for pickup and disposal.

Protocol 3: Disposal of Empty this compound Containers
  • Evaluation: A container that held a hazardous chemical is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains, or 3% by weight for smaller containers.[4]

  • Decontamination:

    • For containers that held acutely hazardous waste, triple rinsing may be required. The rinsate must be collected and treated as hazardous waste.[4] Consult your EHS office to determine if this applies to this compound.

  • Disposal of Empty Containers:

    • Once properly emptied (and rinsed, if required), remove or deface the original label to prevent confusion.[4]

    • Dispose of the empty container in the regular trash or as directed by your institution's policies. Empty oral medication bottles without patient information can often be discarded in the regular trash.[1]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound in a laboratory setting.

TildacerfontDisposalWorkflow This compound Disposal Decision Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound (Unused/Expired) waste_type->solid_waste Solid liquid_waste This compound Solution or Contaminated Liquid waste_type->liquid_waste Liquid labware_waste Contaminated Labware (Gloves, Pipettes, etc.) waste_type->labware_waste Labware container_waste Empty this compound Container waste_type->container_waste Container segregate_solid Segregate in Solid Hazardous Waste Container solid_waste->segregate_solid segregate_liquid Segregate by Solvent Type (Aqueous vs. Organic, Halogenated vs. Non-Halogenated) liquid_waste->segregate_liquid segregate_labware Segregate in Solid Contaminated Materials Container labware_waste->segregate_labware check_empty Is Container 'Empty' per RCRA Guidelines? container_waste->check_empty label_container Label Container Correctly: - 'Hazardous Waste' - Chemical Name & Concentration - Accumulation Start Date segregate_solid->label_container segregate_liquid->label_container segregate_labware->label_container rinse Triple Rinse with Appropriate Solvent (Collect Rinsate as Hazardous Waste) check_empty->rinse No deface_label Deface or Remove Label check_empty->deface_label Yes rinse->check_empty dispose_trash Dispose in Regular Trash or as per EHS Guidance deface_label->dispose_trash store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Contact EHS for Waste Pickup store_saa->request_pickup end End: Professional Disposal request_pickup->end

Caption: A workflow for this compound waste disposal decisions.

This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS professionals to ensure adherence to all applicable regulations.

References

Personal protective equipment for handling Tildacerfont

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Tildacerfont (SPR001), a potent, orally active corticotropin-releasing factor type 1 (CRF1) receptor antagonist. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, actionable steps for the operational use and disposal of this compound. This information is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS) which should be obtained from the supplier.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure during the handling of this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Eye Protection ANSI-approved safety glasses with side shieldsChemical splash goggles
Hand Protection Nitrile gloves (minimum 4 mil thickness)Double-gloving with nitrile gloves
Body Protection Fully buttoned laboratory coatChemical-resistant disposable gown
Respiratory Protection Not generally required for small quantities in a well-ventilated areaNIOSH-approved respirator with P100 filter for weighing or generating aerosols

Operational Plan: Handling and Storage

Handling: this compound should be handled in a designated area, such as a chemical fume hood, especially when manipulating the solid form or preparing solutions.[1] Engineering controls should be the primary method of exposure control.

Experimental Protocol for Solution Preparation:

  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Carefully weigh the desired amount of this compound powder on a calibrated analytical balance within the fume hood. Use anti-static weighing paper to minimize dispersal of the powder.

  • Solubilization: Add the desired solvent to the vessel containing the this compound powder. Gently swirl or vortex to dissolve. Sonication may be used if necessary.

  • Storage of Stock Solutions: Store stock solutions in clearly labeled, sealed containers at -20°C for up to one month or at -80°C for up to six months.[1] Protect from light and moisture.[1]

Storage of Solid Compound: Store solid this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled hazardous waste container.
Liquid Waste Collect in a designated, labeled hazardous waste container. Do not pour down the drain.
Contaminated PPE Dispose of as hazardous waste in a designated, labeled container.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Isolate: Restrict access to the spill area.

  • Notify: Inform your supervisor and the institutional safety office.

  • Cleanup (if trained):

    • For small powder spills, gently cover with an absorbent material (e.g., vermiculite) and carefully sweep into a hazardous waste container. Avoid raising dust.

    • For liquid spills, absorb with a chemical absorbent pad or material and place in a hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Safety Protocols

The following diagrams illustrate the key decision-making and procedural workflows for ensuring safety when handling this compound.

PPE_Selection_Workflow cluster_risk_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_disposal Disposal Start Start: Handling this compound AssessTask Assess Task (e.g., Weighing, Solution Prep) Start->AssessTask AssessQuantity Assess Quantity (Small vs. Large) AssessTask->AssessQuantity AssessAerosol Potential for Aerosol Generation? AssessQuantity->AssessAerosol SelectEye Select Eye Protection (Safety Glasses or Goggles) AssessAerosol->SelectEye Yes AssessAerosol->SelectEye No SelectGloves Select Hand Protection (Single or Double Nitrile) AssessAerosol->SelectGloves Yes AssessAerosol->SelectGloves No SelectBody Select Body Protection (Lab Coat or Gown) AssessAerosol->SelectBody Yes AssessAerosol->SelectBody No SelectRespiratory Select Respiratory Protection (None or Respirator) AssessAerosol->SelectRespiratory Yes AssessAerosol->SelectRespiratory No SelectEye->SelectGloves SelectGloves->SelectBody SelectBody->SelectRespiratory Dispose Dispose of Contaminated PPE as Hazardous Waste SelectRespiratory->Dispose

Caption: PPE Selection Workflow for this compound Handling.

Spill_Response_Workflow Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Isolate Isolate and Restrict Access Evacuate->Isolate Notify Notify Supervisor and Safety Office Isolate->Notify AssessSpill Assess Spill Size and Type (Powder vs. Liquid) Notify->AssessSpill CleanupPowder Cleanup Powder Spill (Cover, Sweep Gently) AssessSpill->CleanupPowder Powder CleanupLiquid Cleanup Liquid Spill (Absorb with Pads) AssessSpill->CleanupLiquid Liquid Decontaminate Decontaminate Spill Area CleanupPowder->Decontaminate CleanupLiquid->Decontaminate Dispose Dispose of Cleanup Materials as Hazardous Waste Decontaminate->Dispose

Caption: Emergency Spill Response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.